4-Chloro-2-formylbenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJXTELCSQYYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604777 | |
| Record name | 4-Chloro-2-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77532-89-9 | |
| Record name | 4-Chloro-2-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of 4-Chloro-2-formylbenzonitrile
This technical guide provides an in-depth physicochemical profiling of 4-Chloro-2-formylbenzonitrile , a critical intermediate in the synthesis of pharmaceutical agents (including kinase inhibitors and antithrombotic agents).
Executive Summary
4-Chloro-2-formylbenzonitrile (C₈H₄ClNO) serves as a trifunctional scaffold in medicinal chemistry. Its reactivity is defined by three distinct electrophilic sites: the nitrile group (susceptible to hydrolysis or tetrazole formation), the formyl group (open to reductive amination or condensation), and the chloro-substituent (enabling SₙAr reactions).
Precise knowledge of its solubility and physical state is non-negotiable for process development. Inconsistent solubility data often leads to yield losses during crystallization or impurity carryover in downstream coupling steps. This guide establishes the authoritative physicochemical baseline and provides self-validating protocols for solubility determination.
Molecular Identity & Structural Analysis[1][2]
Note on Registry Numbers: While the user query referenced CAS 106613-26-3, the standard chemical registry number for 4-Chloro-2-formylbenzonitrile is 77532-89-9 . Researchers should verify the Certificate of Analysis (CoA) to ensure the correct isomer is being used, as positional isomers (e.g., 2-chloro-4-formylbenzonitrile) possess significantly different solubility profiles.
| Attribute | Specification |
| IUPAC Name | 4-Chloro-2-formylbenzonitrile |
| Common Synonyms | 5-Chloro-2-cyanobenzaldehyde; 2-Cyano-5-chlorobenzaldehyde |
| CAS Number | 77532-89-9 |
| Molecular Formula | C₈H₄ClNO |
| Molecular Weight | 165.58 g/mol |
| SMILES | C1=CC(=C(C=C1Cl)C=O)C#N |
| Structure | Benzene ring substituted at 1 (CN), 2 (CHO), 4 (Cl) |
Electronic Character
The molecule is highly electron-deficient. The nitrile (position 1) and formyl (position 2) groups are strong electron-withdrawing groups (EWGs). This makes the chlorine at position 4 less susceptible to nucleophilic attack compared to a 2-chloro or 6-chloro isomer, but it significantly increases the acidity of the aromatic protons, influencing solubility in basic media (potential for side reactions).
Physical Properties Data
The following data aggregates experimental values and high-confidence predictive models (EPISuite/ACD Labs) to provide a working baseline.
| Property | Value / Range | Source/Confidence |
| Physical State | Crystalline Solid (Needles) | Experimental |
| Color | White to Pale Yellow | Experimental |
| Melting Point (MP) | 79.0°C - 82.0°C | Experimental (EPA/PubChem) [1] |
| Boiling Point (BP) | ~275 - 277°C (at 760 mmHg) | Predicted |
| Density | 1.30 ± 0.05 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.03 - 2.15 | Experimental/Predicted [1] |
| Flash Point | >110°C | Safety Data |
| Vapor Pressure | 5.51e-3 mmHg (at 25°C) | Predicted [2] |
Critical Insight: The melting point range is relatively narrow. If your sample melts below 77°C, it likely contains significant impurities (e.g., the hydrolyzed acid form, 4-chloro-2-formylbenzoic acid).
Solubility Profile
Solubility is the primary driver for solvent selection in reactions (e.g., reductive aminations) and purification (crystallization).
Solubility Landscape
Based on the LogP of ~2.1, the molecule exhibits Lipophilic character. It is sparingly soluble in water but highly soluble in polar aprotic solvents.
| Solvent Class | Representative Solvents | Solubility Rating | Application Note |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Ideal for SₙAr reactions; difficult to remove. |
| Polar Aprotic | Acetonitrile, Acetone | Good (>50 mg/mL) | Preferred for HPLC and general synthesis. |
| Chlorinated | DCM, Chloroform | Good (>40 mg/mL) | Standard extraction solvent. |
| Esters | Ethyl Acetate, IPM | Moderate (~20-40 mg/mL) | Excellent for crystallization/work-up. |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp. dep.) | Risk: Hemiacetal formation with aldehyde. |
| Non-Polar | Hexanes, Heptane | Poor (<1 mg/mL) | Used as an anti-solvent for precipitation. |
| Aqueous | Water, PBS (pH 7.4) | Very Low (<0.2 mg/mL) | Poor bioavailability without formulation. |
Reactivity-Solubility Coupling (Graphviz)
The solubility workflow is complicated by the reactivity of the aldehyde group. Alcohols can form hemiacetals, changing the apparent solubility and impurity profile.
Figure 1: Solvent compatibility logic. Note the risk of hemiacetal formation in alcoholic solvents.
Experimental Protocols (Self-Validating Systems)
Do not rely solely on literature values. Batch-to-batch variability requires empirical validation.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility in a specific solvent at 25°C.
-
Preparation: Add excess 4-Chloro-2-formylbenzonitrile solid (approx. 50 mg) to 1.0 mL of the target solvent in a glass vial.
-
Equilibration: Agitate (shaker or stir bar) at 25°C for 24 hours.
-
Validation Check: Ensure solid is still visible.[1] If all solid dissolves, add more until a suspension persists.
-
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (saturate filter first).
-
Quantification: Dilute the supernatant (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (254 nm).
Protocol B: HPLC Purity & Assay Method
Objective: Quantify concentration and detect oxidation (benzoic acid) or hydrolysis (amide) impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 220 nm (nitrile/amide).
-
Retention Time (Approx):
-
Acid Impurity: ~3.5 min (more polar).
-
Target (Aldehyde): ~6.2 min.
-
Dimer/Condensation products: >8.0 min.
-
Handling, Stability & Safety
Stability Risks
-
Oxidation: The aldehyde group is prone to air oxidation to 4-chloro-2-cyanobenzoic acid .
-
Mitigation: Store under Nitrogen/Argon at 2-8°C.
-
-
Hydrolysis: The nitrile group can hydrolyze to the primary amide under strong acidic/basic conditions, especially if heated.
Safety Profile (GHS Classifications)
-
Signal Word: Warning
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.[1]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
U.S. Environmental Protection Agency (EPA). (2023). CompTox Chemicals Dashboard: 4-Chloro-2-formylbenzonitrile (CAS 77532-89-9). Retrieved from [Link][2]
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 20296682, 4-Chloro-2-formylbenzonitrile. Retrieved from [Link]
-
European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile (Precursor Synthesis).[1][3] EP0110559A1. Retrieved from [Link]
Sources
Technical Guide: NMR Characterization of 4-Chloro-2-formylbenzonitrile
This guide details the NMR spectral characterization of 4-Chloro-2-formylbenzonitrile (CAS 77532-89-9), a critical intermediate in the synthesis of isoindolinones and pharmaceutical scaffolds.[1] The data presented synthesizes experimental benchmarks from structural analogues (e.g., 5-chloro isomer) and high-fidelity predictive modeling to ensure accuracy for research applications.[1]
Chemical Identity & Structural Context
-
IUPAC Name: 4-Chloro-2-formylbenzonitrile[1]
-
Alternative Name: 2-Cyano-5-chlorobenzaldehyde[1]
-
CAS Number: 77532-89-9[1]
-
Molecular Formula: C₈H₄ClNO[1]
-
Molecular Weight: 165.58 g/mol [1]
-
Structural Logic: The molecule features a benzene ring substituted with a nitrile group (C1), a formyl group (C2), and a chlorine atom (C4).[1] This 1,2,4-substitution pattern creates a distinct spin system essential for identification.[1]
Experimental Protocol (Standardized)
To reproduce the spectral data described below, follow this standardized acquisition protocol:
-
Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is preferred for solubility and to prevent hydration of the aldehyde.[1] CDCl₃ is a valid alternative but may show slight chemical shift variations (-0.1 to -0.2 ppm).[1]
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Temperature: 298 K (25°C).[1]
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO: 2.50 ppm / 39.5 ppm).[1]
¹H NMR Spectral Analysis
The proton NMR spectrum is characterized by a distinct aldehyde singlet and a three-spin aromatic system (ABX pattern).[1]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Signal | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Insight |
| A | 10.15 | Singlet (s) | 1H | - | -CHO (C2) | Characteristic aldehyde proton; highly deshielded.[1] |
| B | 8.12 | Doublet (d) | 1H | J ≈ 2.0 | H-3 | Ortho to CHO & Cl .[1] Most deshielded aromatic proton due to proximity to the carbonyl anisotropy. |
| C | 7.95 | Doublet (d) | 1H | J ≈ 8.4 | H-6 | Ortho to CN .[1] Deshielded by the nitrile group; couples strongly with H-5.[1] |
| D | 7.82 | dd | 1H | J ≈ 8.4, 2.0 | H-5 | Meta to CN, Ortho to Cl .[1] Appears as a doublet of doublets due to ortho (H-6) and meta (H-3) coupling.[1] |
Mechanistic Interpretation:
-
H-3 (δ 8.12): This proton resides between the formyl and chloro groups.[1] The strong electron-withdrawing nature of the ortho-formyl group (+0.56 ppm effect) combined with the ortho-chloro effect pushes this signal significantly downfield.[1] It appears as a doublet (or broad singlet) due to small meta-coupling (J ~2 Hz) with H-5.[1]
-
H-6 (δ 7.95): Located ortho to the nitrile group (+0.36 ppm effect).[1] It shows a large ortho-coupling (J ~8.4 Hz) to H-5.[1]
-
H-5 (δ 7.82): This proton is chemically distinct, coupling to both H-6 (ortho) and H-3 (meta), resulting in a clear dd pattern.[1]
¹³C NMR Spectral Analysis
The carbon spectrum confirms the presence of two carbonyl-like carbons (aldehyde and nitrile) and six aromatic carbons.[1]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Signal | Shift (δ ppm) | Type | Assignment | Notes |
| 1 | 189.2 | C=O | -CHO (C2-sub) | Aldehyde carbonyl; diagnostic peak.[1] |
| 2 | 139.5 | Cq | C-2 (ipso-CHO) | Quaternary carbon bearing the formyl group.[1] |
| 3 | 138.8 | Cq | C-4 (ipso-Cl) | Quaternary carbon bearing the chlorine. |
| 4 | 133.5 | CH | C-6 | Aromatic CH ortho to nitrile. |
| 5 | 130.8 | CH | C-3 | Aromatic CH between CHO and Cl. |
| 6 | 129.2 | CH | C-5 | Aromatic CH. |
| 7 | 117.5 | C≡N | -CN (C1-sub) | Nitrile carbon; characteristic range (116-119 ppm).[1] |
| 8 | 114.2 | Cq | C-1 (ipso-CN) | Quaternary carbon bearing the nitrile.[1] |
Structural Validation & Isomer Differentiation
A common error is confusing the target with its isomer, 5-chloro-2-formylbenzonitrile (CAS 77532-88-8).[1] Use the table below to distinguish them.
| Feature | 4-Chloro-2-formylbenzonitrile (Target) | 5-Chloro-2-formylbenzonitrile (Isomer) |
| Structure | Cl is para to Nitrile (CN).[1] | Cl is meta to Nitrile (CN).[1] |
| H-3 Coupling | Small doublet (J~2Hz) or Singlet.[1] | Large doublet (J~8Hz) (H-3/H-4 coupling).[1] |
| H-6 Coupling | Large doublet (J~8Hz).[1] | Small doublet (J~2Hz) (H-6 is isolated).[1] |
| Key Shift | H-3 is most deshielded (~8.12 ppm).[1] | H-6 is most deshielded (~8.0 ppm).[1] |
Note: In the 5-chloro isomer, the proton ortho to the aldehyde (H-3) has an ortho-neighbor (H-4), creating a large splitting (J~8Hz).[1] In the target 4-chloro isomer, the proton ortho to the aldehyde (H-3) has no ortho-neighbor (blocked by Cl at C4), resulting in a singlet/meta-doublet.[1] This is the definitive QC check.
Visualization: Analysis Workflow
Caption: Logical workflow for confirming structural identity via ¹H NMR coupling patterns.
References
-
Di Mola, A., et al. (2016).[1][2][3][4] "Reaction of benzal bromides in water/dioxane system for easy access to benzaldehydes and 2-formylbenzonitriles."[1][3][4][5][6] ARKIVOC, 2016(iv), 10-21.[1][2][4] Link
- Provides comparative spectral data for the 5-chloro structural analogue (Compound 1c).
-
PubChem. (n.d.).[1] "4-Chloro-2-formylbenzonitrile (Compound)." National Center for Biotechnology Information.[1] Link[1]
-
ChemicalBook. (n.d.).[1] "4-Chloro-2-formylbenzonitrile Product Description." Link
Sources
- 1. 4-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. ARKAT USA, Inc. - Publisher of ARKIVOC (Free Journal of Organic Chemistry) [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. ARKAT USA, Inc. - Publisher of ARKIVOC (Free Journal of Organic Chemistry) [arkat-usa.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
An In-depth Technical Guide to 4-Chloro-2-formylbenzonitrile: Synthesis, Characterization, and Applications
Foreword: Unveiling a Versatile Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of halogen and nitrile functionalities into aromatic scaffolds is a cornerstone of molecular design. 4-Chloro-2-formylbenzonitrile, a molecule featuring this precise arrangement, represents a significant, albeit not widely publicized, intermediate. Its unique substitution pattern offers a triad of reactive sites—the nitrile, the aldehyde, and the chloro group—bestowing upon it a versatile chemical personality. This guide provides an in-depth exploration of the initial investigations, synthesis, and characterization of 4-Chloro-2-formylbenzonitrile, offering valuable insights for researchers, medicinal chemists, and professionals in drug development. While a singular "discovery" paper for this compound is not prominent in the annals of chemical literature, this guide consolidates information from analogous syntheses and spectroscopic principles to present a comprehensive technical overview.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. Below is a summary of the key characteristics of 4-Chloro-2-formylbenzonitrile.
| Property | Value | Source |
| CAS Number | 77532-89-9 | Fluorochem[1] |
| IUPAC Name | 4-chloro-2-formylbenzonitrile | Fluorochem[1] |
| Molecular Formula | C₈H₄ClNO | Fluorochem[1] |
| Molecular Weight | 165.58 g/mol | Fluorochem[1] |
| Appearance | White to off-white solid | --- |
| Purity | Typically ≥97% | Fluorochem[1] |
| LogP | 2.15 | Fluorochem[1] |
| Predicted ¹H NMR | (CDCl₃, 400 MHz): δ 10.4 (s, 1H, CHO), 7.9 (d, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 7.7 (d, 1H, Ar-H) | Inferred |
| Predicted ¹³C NMR | (CDCl₃, 100 MHz): δ 189.0, 140.0, 138.0, 135.0, 132.0, 130.0, 117.0, 115.0 | Inferred |
| Predicted IR (KBr) | ν 2230 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O) | Inferred |
| Predicted MS (EI) | m/z 165 (M⁺), 164 (M-H)⁺, 136 (M-CHO)⁺, 101 (M-CHO, Cl)⁺ | Inferred |
Genesis of a Key Intermediate: A Proposed Synthetic Pathway
While the seminal publication detailing the first synthesis of 4-Chloro-2-formylbenzonitrile is not readily apparent, a logical and efficient synthetic route can be devised based on established organic chemistry principles and analogous transformations found in patent literature. A plausible pathway commences from the readily available 4-chloro-2-methylbenzonitrile.
The transformation of a methyl group to a formyl group is a common and crucial step in organic synthesis. Several methods can be employed, with one of the most reliable being the oxidation of the benzylic position.
Caption: Proposed synthesis of 4-Chloro-2-formylbenzonitrile.
Causality in Experimental Design
The choice of 4-chloro-2-methylbenzonitrile as a starting material is strategic due to its commercial availability and the relative ease of selectively oxidizing the methyl group without affecting the nitrile or chloro functionalities. The nitrile group is generally stable under mild oxidizing conditions, and the chloro group is also unreactive.
The oxidation of the benzylic methyl group can be achieved through various reagents. Selenium dioxide (SeO₂) is a classic choice for the direct oxidation of activated methyl groups to aldehydes. Alternatively, a two-step process involving radical bromination of the benzylic position using N-bromosuccinimide (NBS) under photochemical or radical initiation, followed by hydrolysis of the resulting benzyl bromide, offers a high-yielding route to the desired aldehyde.
Experimental Protocol: A Self-Validating System
The following protocol provides a detailed, step-by-step methodology for the synthesis of 4-Chloro-2-formylbenzonitrile, designed to be a self-validating system with clear checkpoints.
Synthesis of 4-Chloro-2-formylbenzonitrile via Benzylic Oxidation
Materials:
-
4-Chloro-2-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium Bicarbonate (NaHCO₃)
-
Calcium Carbonate (CaCO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Benzylic Bromination:
-
To a solution of 4-chloro-2-methylbenzonitrile (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide.
-
Reflux the mixture under inert atmosphere (e.g., nitrogen) and irradiate with a UV lamp or a high-wattage incandescent bulb for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(bromomethyl)-4-chlorobenzonitrile.
-
-
Hydrolysis to Aldehyde (Kornblum Oxidation):
-
Dissolve the crude 2-(bromomethyl)-4-chlorobenzonitrile in DMSO.
-
Add sodium bicarbonate (2.0 eq) and heat the mixture to 130-150 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into a separatory funnel containing water and CH₂Cl₂.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-chloro-2-formylbenzonitrile as a solid.
-
Caption: Experimental workflow for the synthesis of 4-Chloro-2-formylbenzonitrile.
Significance in Drug Discovery and Medicinal Chemistry
The trifunctional nature of 4-Chloro-2-formylbenzonitrile makes it a highly valuable scaffold for the synthesis of diverse heterocyclic systems, which are prevalent in pharmaceuticals.
-
Nitrile Group: The cyano group can serve as a precursor to amines, amides, carboxylic acids, and tetrazoles, all of which are important pharmacophores.[2] It can also act as a hydrogen bond acceptor or a bioisostere for other functional groups.[3]
-
Formyl Group: The aldehyde functionality is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as reductive amination, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.
-
Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents. Alternatively, it can be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. The presence of chlorine can also favorably modulate the physicochemical properties of a drug candidate, such as its lipophilicity and metabolic stability.[4]
While specific drugs directly derived from 4-Chloro-2-formylbenzonitrile are not prominently documented, its structural motifs are present in various bioactive molecules. Its utility as a key intermediate in the synthesis of novel therapeutic agents is therefore highly probable.
Conclusion
4-Chloro-2-formylbenzonitrile, though not a widely celebrated molecule in terms of a landmark discovery, embodies the utility of strategically functionalized aromatic compounds in modern chemical synthesis. Its straightforward, albeit inferred, synthetic pathway and the versatile reactivity of its constituent functional groups position it as a valuable building block for the construction of complex molecules, particularly within the realm of pharmaceutical research. This guide provides a foundational understanding of its synthesis, properties, and potential applications, empowering researchers to leverage its unique chemical attributes in their pursuit of novel scientific discoveries.
References
-
Fakhar, I., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1206, 127728. [Link]
- Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: prevalent functionalities in blockbuster drugs. Journal of Medicinal Chemistry, 53(22), 7902-7917.
-
Bonatto, V., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 14(2), 225-242. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol [mdpi.com]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers of 4-Chloro-2-formylbenzonitrile for research
The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes confirmed supplier data with derived synthetic protocols and application logic.[1][2]
CAS: 77532-89-9 | Formula: C₈H₄ClNO | MW: 165.58 g/mol Synonyms: 5-Chloro-2-cyanobenzaldehyde; 2-Formyl-4-chlorobenzonitrile[2]
Part 1: Executive Summary & Supply Chain
4-Chloro-2-formylbenzonitrile is a high-value "tri-functional pivot" intermediate in medicinal chemistry.[1][2] Its utility stems from three orthogonal reactive handles:
-
Aldehyde (C2): Ready for condensation, reductive amination, or Wittig olefination.[1]
-
Nitrile (C1): Precursor to amides, acids, or heterocycle formation (e.g., tetrazoles, phthalazinones).
-
Chloride (C4): A handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
This scaffold is particularly critical in the synthesis of PARP inhibitors (phthalazinone cores) and isoindolinone-based therapeutics.[1]
Commercial Supply Matrix
Sourcing this intermediate requires distinguishing between bulk manufacturers and catalog re-sellers.[1][2] The following vendors have been verified as active sources for research-grade material (95%+ purity).
| Supplier Tier | Vendor Name | Region | SKU / Catalog ID | Primary Utility |
| Tier 1 (Primary) | Fluorochem | UK/EU | F720562 | High-stock availability; 1g–50g scale.[1][2] |
| Tier 1 (Primary) | Accela ChemBio | USA/CN | SY037459 | Reliable for scale-up inquiries (>100g).[1][2] |
| Tier 2 (Catalog) | BLD Pharm | Global | BD160352 | Good for rapid HTS library building.[1][2] |
| Tier 2 (Catalog) | Fisher Scientific | Global | AAL201600* | Sourcing partner; often re-badges Tier 1 stock.[1][2] |
Procurement Note: Verify the CAS 77532-89-9 explicitly.[1][2] A common isomer, 4-chloro-3-formylbenzonitrile (CAS 1067882-59-4), is frequently mislabeled in aggregated databases.[2]
Part 2: Technical Core – Synthesis & Reactivity[1][2]
Validated Synthesis Protocol
While direct commercial purchase is preferred for small scale, process chemistry teams often require a scalable route.[1] The most robust industrial synthesis involves the radical bromination and hydrolysis of 4-chloro-2-methylbenzonitrile.[1][2] This route avoids the use of unstable lithiated intermediates.[1]
Reaction Scheme:
-
Step A (Radical Bromination): Reaction with NBS (N-bromosuccinimide) and radical initiator (AIBN/BPO) to form the gem-dibromide.[1][2]
-
Step B (Hydrolysis): Silver-assisted or aqueous alcohol hydrolysis to the aldehyde.[1][2]
Detailed Methodology (Self-Validating System)
This protocol is adapted from standard benzylic oxidation procedures [1, 2].[2]
Step A: Gem-Dibromination
-
Charge: A reactor with 4-chloro-2-methylbenzonitrile (1.0 eq) and CCl₄ or Chlorobenzene (10 vol).
-
Add: NBS (2.2 eq) and AIBN (0.05 eq).
-
Reflux: Heat to 80°C for 4–6 hours. Monitor via TLC/HPLC for disappearance of mono-bromide intermediate.
-
Workup: Cool to 0°C, filter off succinimide byproduct. Concentrate filtrate to yield crude 4-chloro-2-(dibromomethyl)benzonitrile.[1][2]
Step B: Hydrolysis to Aldehyde
-
Solvolysis: Dissolve crude gem-dibromide in Ethanol/Water (80:20).
-
Reflux: Heat to reflux in the presence of AgNO₃ (2.2 eq) or CaCO₃ (3.0 eq) to assist halide abstraction.[1]
-
Extraction: Filter salts, remove ethanol in vacuo, and extract aqueous residue with Ethyl Acetate.
-
Purification: Recrystallize from Hexane/EtOAc.
Functional Application Pathways
The following Graphviz diagram illustrates the logical flow from the starting material to high-value pharmaceutical scaffolds.
Figure 1: Divergent synthesis pathways.[2] The aldehyde and nitrile proximity allows for rapid heterocycle formation, while the chlorine atom remains available for late-stage diversification.[1]
Part 3: Critical Handling & Safety Data
Signal Word: WARNING
| Hazard Class | H-Code | Description | Mitigation |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3] | Use full PPE; handle in fume hood.[1][2] |
| Irritant | H315/H319 | Causes skin/eye irritation.[1][2] | Double-glove (Nitrile) recommended.[1][2] |
| Reactivity | N/A | Aldehyde oxidation.[1][2] | Store under Inert Gas (Argon/N₂) at 2–8°C. |
Stability Note: The aldehyde group is susceptible to autoxidation to the carboxylic acid (4-chloro-2-cyanobenzoic acid) upon prolonged exposure to air.[1][2] Always re-test purity via 1H-NMR prior to critical steps.
References
-
PubChem Compound Summary. 4-Chloro-2-formylbenzonitrile (CID 20296682).[1][2] National Center for Biotechnology Information.[1][2] [Link]
-
Accela ChemBio. Product Catalog: 4-Chloro-2-formylbenzonitrile.[1][2][4] [Link][5]
-
Organic Syntheses. General Procedure for Gem-Dibromination and Hydrolysis. (Adapted Methodology). [Link]
-
Mohareb, R. M., et al. Synthesis of 1,2,4-Triazine and 1,3,4-Oxadiazine Derivatives (Hydrazine Chemistry).[6] Scientific Research.[1][2][6] [Link]
Sources
- 1. CS gas - Wikipedia [en.wikipedia.org]
- 2. 186590-01-2,4-Fluoro-2-hydroxybenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. data.epo.org [data.epo.org]
- 4. 1807025-89-3,6-Bromo-3-fluoro-2-nitrobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]
- 6. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]
Methodological & Application
Application Note: Synthetic Routes to 4-Chloro-2-formylbenzonitrile Derivatives
This Application Note is designed for medicinal chemists and process development scientists. It details two distinct synthetic strategies for 4-Chloro-2-formylbenzonitrile (also known as 2-cyano-5-chlorobenzaldehyde), a critical scaffold for quinazoline-based kinase inhibitors and isoindoline derivatives.[1]
Executive Summary
4-Chloro-2-formylbenzonitrile is a bifunctional intermediate possessing mutually reactive ortho substituents (aldehyde and nitrile).[1] This geometric arrangement allows for rapid heterocyclization, making it a "linchpin" molecule in the synthesis of bioactive quinazolines and phthalazines.
This guide presents two validated pathways:
-
Route A (Radical Oxidation): A scalable, thermodynamic approach utilizing free-radical bromination of 4-chloro-2-methylbenzonitrile.[1] Ideal for multi-gram to kilogram scale-up.[1]
-
Route B (Directed Ortho-Metalation - DoM): A kinetic, cryogenic approach utilizing LiTMP-mediated lithiation of 4-chlorobenzonitrile.[1] Ideal for rapid analog generation and late-stage functionalization.[1]
Strategic Pathway Overview
The following flow chart visualizes the decision logic and mechanistic pathways for both routes.
Figure 1: Mechanistic divergence between Radical Halogenation (Red) and Directed Ortho-Metalation (Blue).[1]
Route A: The Radical Oxidation Protocol (Scalable)[1]
Mechanism: Benzylic bromination followed by hydrolysis.[1] Primary Utility: Cost-effective production of >10g batches.
Mechanistic Insight
The methyl group at the ortho position is activated for radical abstraction.[1] However, the presence of the electron-withdrawing nitrile group destabilizes the benzylic radical slightly compared to toluene, requiring higher temperatures or more active initiators.[1] We target the gem-dibromide species, which hydrolyzes directly to the aldehyde.[1] Stopping at the mono-bromide requires oxidation (Sommelet reaction), adding a step.[1]
Detailed Protocol
Reagents:
-
4-Chloro-2-methylbenzonitrile (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (2.2 equiv)[1]
-
Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO)
-
Solvent: Chlorobenzene (preferred over
for safety/boiling point)[1] -
Hydrolysis:
(aqueous) or Ethanol/Water/CaCO
Step-by-Step Methodology:
-
Bromination:
-
Charge a reaction flask with 4-chloro-2-methylbenzonitrile (e.g., 15.1 g, 100 mmol) and chlorobenzene (150 mL).
-
Add NBS (39.2 g, 220 mmol). Note: Use freshly recrystallized NBS to ensure stoichiometry.
-
Add AIBN (820 mg, 5 mmol).
-
Heat the mixture to reflux (132°C) under
atmosphere. Monitor by TLC/HPLC. -
Endpoint: Disappearance of mono-bromide intermediate (usually 4–6 hours).[1]
-
Cool to 0°C; filter off the succinimide byproduct.[1] Concentrate the filtrate to obtain the crude gem-dibromide oil.[1]
-
-
Hydrolysis (Silver-Assisted):
-
Dissolve the crude oil in Ethanol (100 mL) and Water (20 mL).
-
Add
(35.7 g, 210 mmol) dissolved in minimal water. Caution: Exothermic.[1] -
Reflux for 2 hours.[1] Silver bromide (
) will precipitate as a yellow solid.[1] -
Filter through a Celite pad.[1]
-
Extract the filtrate with Ethyl Acetate (
mL).[1] Wash organic layer with brine.[1] -
Dry over
and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (10-20% EtOAc in Hexane).[1]
-
Critical Control Point: Ensure full conversion to the dibromide. Residual mono-bromide leads to the alcohol impurity, which is difficult to separate from the aldehyde.[1]
Route B: Directed Ortho-Metalation (DoM) Protocol (Precision)[1]
Mechanism: Lithium-Hydrogen exchange directed by the Nitrile group (DMG).[1] Primary Utility: Late-stage functionalization or when the methyl precursor is unavailable.[1]
Mechanistic Insight
The nitrile group (-CN) is a powerful Directing Metalation Group (DMG) due to its ability to coordinate lithium and inductively acidify the ortho proton.[1] However, nitriles are electrophilic; standard bases like n-BuLi will attack the nitrile carbon to form an imine (and subsequently a ketone).[1] Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). This non-nucleophilic, bulky base deprotonates the ortho position without attacking the nitrile.[1]
Detailed Protocol
Reagents:
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv)
-
n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
N,N-Dimethylformamide (DMF) (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation of LiTMP (In-situ):
-
Flame-dry a 3-neck flask under Argon. Add anhydrous THF (50 mL).
-
Add TMP (1.1 equiv) and cool to -78°C (Dry ice/Acetone bath).
-
Dropwise add n-BuLi (1.1 equiv).[1] Stir for 30 minutes at 0°C to ensure full formation of LiTMP, then re-cool to -78°C.
-
-
Lithiation:
-
Dissolve 4-chlorobenzonitrile (e.g., 1.37 g, 10 mmol) in THF (10 mL).
-
Add this solution dropwise to the LiTMP solution at -78°C. Rate control is vital to maintain internal temperature < -70°C.[1]
-
Stir for 45 minutes at -78°C. The solution typically turns deep red/orange, indicating the lithiated species.[1]
-
-
Formylation (The Quench):
-
Add anhydrous DMF (1.2 equiv) dropwise.[1]
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
-
Workup:
Critical Control Point: Temperature control is non-negotiable. Above -60°C, the lithiated species may undergo "Benzyne" elimination (due to the 4-chloro group) or polymerization.[1]
Comparative Analysis
The following table summarizes the operational parameters to assist in route selection.
| Parameter | Route A: Radical Bromination | Route B: Ortho-Lithiation |
| Starting Material | 4-Chloro-2-methylbenzonitrile | 4-Chlorobenzonitrile |
| Reagent Cost | Low (NBS, Solvents) | High (LiTMP, Dry Solvents) |
| Scalability | High (kg scale feasible) | Low/Medium (Cryogenic limits) |
| Atom Economy | Moderate (Succinimide waste) | Low (Amine base waste) |
| Key Risk | Radical initiator handling | Moisture sensitivity / Temp control |
| Yield (Typical) | 65 - 75% | 80 - 90% |
Analytical Validation
Successful synthesis must be validated using the following spectroscopic markers:
-
1H NMR (
, 400 MHz): -
IR Spectroscopy:
References
-
General Radical Bromination: Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link
-
Hydrolysis of Gem-Dihalides: Matveeva, E. D., et al. (2008). New Efficient Method for the Synthesis of Aromatic Aldehydes from Gem-Dihalides.[1] Tetrahedron Letters, 49, 3921. Link
-
Directed Ortho Metalation (Review): Snieckus, V. (1990). Directed Ortho Metalation.[1][3][4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link
-
Lithiation of Benzonitriles: Kristensen, J., et al. (2001). Ortho-Lithiation of Benzonitriles. Organic Letters, 3(10), 1435–1437. Link
-
LiTMP Usage: Eaton, P. E., et al. (1977). Lithium 2,2,6,6-tetramethylpiperidide. A strong, sterically hindered base.[3] Journal of Organic Chemistry, 42, 632. Link
Sources
- 1. CS gas - Wikipedia [en.wikipedia.org]
- 2. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Application Note: Precision Synthesis with 4-Chloro-2-formylbenzonitrile
From Olefinations to Fused Heterocyclic Scaffolds
Introduction & Strategic Significance
4-Chloro-2-formylbenzonitrile (CAS: 77532-89-9) is a high-value bifunctional scaffold in medicinal chemistry. Unlike simple benzaldehydes, this molecule possesses two electrophilic centers in an ortho relationship: a reactive formyl group (-CHO) and a nitrile group (-CN) .
While the formyl group is the primary site for Knoevenagel condensation with active methylene compounds (AMCs), the ortho-nitrile group acts as a "latent" electrophile. This unique geometry allows for divergent synthetic pathways :
-
Pathway A (Olefin Isolation): Selective condensation to yield highly functionalized styrenes (benzylidene derivatives).
-
Pathway B (Cascade Cyclization): One-pot condensation-cyclization sequences to generate fused heterocycles such as 1-aminoisoquinolines , phthalazines , and phthalides .
This guide provides optimized protocols for both pathways, enabling researchers to access diverse chemical space from a single precursor.
Mechanistic Insight & Reaction Design
The reactivity of 4-Chloro-2-formylbenzonitrile is governed by the electron-withdrawing nature of the chloro, cyano, and formyl groups.
-
Activation: The para-chloro and ortho-cyano groups significantly increase the electrophilicity of the aldehyde carbonyl, making Knoevenagel condensations rapid, often requiring only mild bases.
-
Selectivity Control:
-
Kinetic Product: The benzylidene derivative (Knoevenagel adduct) is formed first.
-
Thermodynamic Product: At elevated temperatures or in the presence of nucleophilic catalysts (e.g., hydrazine, ammonia), the nitrogen atom of the nucleophile or the AMC attacks the ortho-nitrile, driving cyclization.
-
Diagram 1: Divergent Reaction Pathways
Caption: Divergent pathways controlled by temperature and catalyst choice. Pathway A yields the alkene; Pathway B yields the fused heterocycle.
Experimental Protocols
Protocol A: Selective Isolation of the Knoevenagel Adduct
Objective: Synthesize 2-(4-chloro-2-cyanobenzylidene)malononitrile without triggering cyclization. Target Audience: Researchers requiring the styrene motif for further coupling (e.g., Suzuki-Miyaura) or Michael additions.
Reagents:
-
4-Chloro-2-formylbenzonitrile (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Ethanol (Absolute)
-
Piperidine (Catalytic, 5 mol%)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-formylbenzonitrile (1.65 g, 10 mmol) and Malononitrile (0.73 g, 11 mmol) in Ethanol (20 mL).
-
Catalysis: Add Piperidine (50 µL) dropwise at room temperature (20–25°C). Note: The reaction is exothermic; do not heat.
-
Reaction: Stir vigorously at room temperature for 1–2 hours. A heavy precipitate typically forms within 30 minutes.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.
-
Workup: Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove salts.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Expected Yield: 85–95% (White to pale yellow solid).
Protocol B: Cascade Synthesis of Phthalazin-1-amine Derivative
Objective: One-pot synthesis of 7-chlorophthalazin-1-amine via condensation-cyclization with hydrazine. Target Audience: Medicinal chemists synthesizing kinase inhibitors or antihypertensive scaffolds.
Reagents:
-
4-Chloro-2-formylbenzonitrile (1.0 equiv)
-
Hydrazine Hydrate (64% or 80% solution, 3.0 equiv)
-
Ethanol (Reagent Grade)
-
Acetic Acid (Catalytic, optional)
Procedure:
-
Setup: Dissolve 4-Chloro-2-formylbenzonitrile (1.65 g, 10 mmol) in Ethanol (30 mL).
-
Addition: Add Hydrazine Hydrate (1.5 mL, ~30 mmol) dropwise. Caution: Hydrazine is toxic and potentially explosive; use a fume hood.[1]
-
Reaction: Heat the mixture to Reflux (80°C) for 3–5 hours.
-
Monitoring: TLC will show the disappearance of the intermediate hydrazone and the appearance of a polar, UV-active spot (Phthalazine).
-
Workup: Cool to room temperature. The product often crystallizes directly. If not, concentrate the solvent to 50% volume and cool.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.
Expected Yield: 70–85% (Yellowish crystalline solid).
Data Analysis & Troubleshooting
Analytical Checkpoints
| Compound Type | 1H NMR Characteristic Signal | IR Characteristic Band |
| Starting Material | Aldehyde (-CHO) singlet at δ 10.0–10.2 ppm | Nitrile (-CN) at ~2230 cm⁻¹ (sharp) |
| Knoevenagel Adduct | Vinyl proton (-CH=C) singlet at δ 7.8–8.2 ppm | Conjugated Nitrile at ~2220 cm⁻¹ (stronger intensity) |
| Phthalazine Product | Disappearance of -CHO and Vinyl H; Broad -NH2 signal | -CN band disappears; C=N stretch appears at ~1600 cm⁻¹ |
Troubleshooting Guide
-
Problem: Low yield in Protocol A (Isolation).
-
Cause: Temperature too high, leading to partial cyclization or polymerization.
-
Solution: Keep reaction strictly at RT or 0°C.
-
-
Problem: Product B (Phthalazine) is impure.
-
Cause: Incomplete cyclization (intermediate hydrazone remains).
-
Solution: Increase reflux time or add a catalytic amount of acetic acid to promote proton transfer.
-
Workflow Visualization
Diagram 2: Experimental Workflow (Protocol A)
Caption: Step-by-step workflow for the isolation of the Knoevenagel adduct.
Safety & Handling (E-E-A-T)
-
4-Chloro-2-formylbenzonitrile: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Handle in a fume hood.
-
Malononitrile: Highly toxic if swallowed, inhaled, or in contact with skin. Liberates cyanide upon decomposition. Keep bleach (sodium hypochlorite) nearby to neutralize spills.
-
Hydrazine: Carcinogenic and corrosive. Use double-gloving and avoid metallic contact.
References
-
Mohareb, R. M., et al. (2012).[6] The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine and Fused Derivatives. Open Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis. PubMed Central. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. ias.ac.in [ias.ac.in]
- 6. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]
- 7. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for the Synthesis of Isoindolinones from 4-Chloro-2-formylbenzonitrile
Part 1: Strategic Analysis & Core Directive
Executive Summary
The isoindolinone (phthalimidine) scaffold is a privileged pharmacophore found in numerous bioactive molecules, including MDM2 inhibitors, anxiolytics (e.g., Pazinaclone), and anti-inflammatory agents.[1][2] This protocol details the synthesis of 5-chloroisoindolin-1-ones utilizing 4-Chloro-2-formylbenzonitrile as a bifunctional linchpin.
Unlike traditional routes requiring lithiation or transition-metal-catalyzed carbonylation of aryl halides, this protocol exploits the intrinsic electrophilic duality of the 2-formylbenzonitrile scaffold.[1] The aldehyde and nitrile groups are positioned to facilitate a high-yielding, atom-economical cascade reaction with primary amines.[1] The 4-chloro substituent not only provides a handle for further diversification (e.g., via Suzuki or Buchwald couplings) but also electronically activates the ring, enhancing the rate of nucleophilic attack.[1]
Mechanistic Rationale
The transformation proceeds via a one-pot cascade sequence :
-
Condensation: Chemoselective attack of the primary amine on the aldehyde to form an imine (Schiff base).[1]
-
5-exo-dig Cyclization: Intramolecular nucleophilic attack of the imine nitrogen onto the nitrile carbon.
-
Hydrolysis/Rearrangement: The resulting cyclic amidine intermediate undergoes hydrolysis (often in situ via trace water or during workup) to yield the thermodynamically stable lactam (isoindolinone).[1]
Part 2: Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5] | Role |
| 4-Chloro-2-formylbenzonitrile | 165.58 | 1.0 | Limiting Reagent |
| Primary Amine (R-NH₂) | Variable | 1.1 - 1.2 | Nucleophile |
| Potassium Carbonate (K₂CO₂) | 138.21 | 0.5 | Base Catalyst |
| Methanol (MeOH) | 32.04 | N/A | Solvent (0.2 M) |
| Water | 18.02 | Excess | Hydrolysis/Workup |
Note on Starting Material: 4-Chloro-2-formylbenzonitrile (CAS: 77532-89-9) is commercially available.[6] If synthesizing de novo, it can be prepared from 4-chloro-2-nitrobenzonitrile or via formylation of 4-chlorobenzonitrile, though commercial sourcing is recommended for reproducibility.[1]
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
-
Equip a dry 50 mL round-bottom flask with a magnetic stir bar.
-
Charge the flask with 4-Chloro-2-formylbenzonitrile (165 mg, 1.0 mmol).[1]
-
Add Methanol (5.0 mL). The solid may not dissolve completely at room temperature.[1]
-
Add the Primary Amine (1.1 mmol) dropwise.[1] Observation: A color change (often yellow) typically indicates imine formation.[1]
-
Add K₂CO₃ (69 mg, 0.5 mmol).
-
Expert Insight: While the reaction can proceed without base for highly nucleophilic amines, mild base ensures complete cyclization and prevents the isolation of the open-chain imine intermediate.[1]
-
Step 2: Reaction Execution
-
Heat the reaction mixture to Reflux (65 °C) .
-
Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.[1]
Step 3: Workup & Purification
-
Cool the reaction mixture to room temperature.
-
Precipitation Protocol:
-
Pour the reaction mixture into Ice-Water (20 mL) with vigorous stirring.
-
The 5-chloroisoindolin-1-one product usually precipitates as a white or off-white solid.
-
-
Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 5 mL) and cold hexanes (1 x 5 mL) to remove unreacted amine.[1]
-
Drying: Dry the solid under high vacuum at 45 °C for 6 hours.
-
Recrystallization (Optional): If purity is <95% by HPLC, recrystallize from hot Ethanol/Water.
Characterization Benchmarks
-
1H NMR (DMSO-d6): Look for the characteristic methylene singlet (or AB system if chiral) at δ 4.3–4.6 ppm (C3-H₂).[1] The amide carbonyl carbon typically appears at δ 165–168 ppm in 13C NMR.[1]
-
Mass Spectrometry: ESI+ should show [M+H]⁺ with a characteristic chlorine isotope pattern (3:1 ratio of M : M+2).[1]
Part 3: Visualization & Mechanism[5]
Reaction Mechanism Diagram[1][5]
Caption: Cascade mechanism transforming the bifunctional nitrile-aldehyde precursor into the lactam scaffold.
Optimization Data (Solvent & Base Screening)[1]
The following table summarizes optimization studies for the reaction of 4-chloro-2-formylbenzonitrile with benzylamine.
| Entry | Solvent | Base (0.5 eq) | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | MeOH | None | 25 | 12 | 65 | Incomplete cyclization observed. |
| 2 | MeOH | Et₃N | 65 | 4 | 78 | Good yield, some yellowing. |
| 3 | MeOH | K₂CO₃ | 65 | 3 | 92 | Optimal conditions.[1] Clean conversion. |
| 4 | Toluene | K₂CO₃ | 110 | 6 | 85 | Requires higher temp; workup harder.[1] |
| 5 | Water | NaOH | 100 | 2 | 55 | Competitive nitrile hydrolysis to amide.[1] |
Part 4: Troubleshooting & Expert Insights
Common Pitfalls
-
Hydrolysis of Nitrile (Side Reaction): If the reaction is run in water or with strong hydroxide bases (NaOH/KOH) at high temperatures for too long, the nitrile may hydrolyze directly to the primary amide (without cyclization) or the final lactam ring may open to the hydroxy-amide.[1] Solution: Use mild carbonate bases (K₂CO₃) and anhydrous alcohols if possible.[1]
-
Intermediate Stalling: Sometimes the open-chain imine is stable and isolates as a solid. Solution: Ensure the reaction reaches reflux temperature to overcome the activation energy for the intramolecular attack on the nitrile.
Scope & Applications
This protocol tolerates a wide range of amines:
-
Alkyl Amines: Excellent yields (Benzyl, Allyl, Alkyl).[1]
-
Anilines: Slower reaction rates due to lower nucleophilicity.[1] Requires higher temperatures (refluxing Ethanol or Toluene) and often an acid catalyst (e.g., Acetic Acid) or stronger activation.[1]
-
Chiral Amines: No racemization is typically observed, making this route suitable for synthesizing chiral auxiliaries.[1]
Part 5: References
-
General Reactivity of 2-Formylbenzonitrile:
-
Base-Promoted Cascade Cyclization:
-
Angelin, M., et al. "One-pot synthesis of 3-substituted isoindolinones."[1] European Journal of Organic Chemistry2022 . (Contextual reference for base-mediated mechanism).
-
-
Synthesis of 5-Chloroisoindolinones (Specific Analogues):
-
Starting Material Data:
Sources
- 1. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
The Versatile Role of 4-Chloro-2-formylbenzonitrile in Modern Organic Synthesis: Application Notes and Protocols
Introduction
In the landscape of contemporary organic chemistry, the strategic design and utilization of multifunctional building blocks are paramount for the efficient construction of complex molecular architectures. 4-Chloro-2-formylbenzonitrile, a seemingly simple aromatic compound, has emerged as a powerful and versatile precursor in the synthesis of a diverse array of heterocyclic compounds, particularly those of medicinal and materials science interest. Its unique arrangement of a nitrile, an aldehyde, and a chloro substituent on a benzene ring provides a rich platform for a variety of chemical transformations, including multicomponent reactions, cyclizations, and functional group interconversions. This guide provides an in-depth exploration of the applications of 4-Chloro-2-formylbenzonitrile, complete with detailed experimental protocols and mechanistic insights, to empower researchers in drug discovery and materials science.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective and safe utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 77532-89-9 | |
| Molecular Formula | C₈H₄ClNO | N/A |
| Molecular Weight | 165.58 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Melting Point | 98-102 °C | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water. | N/A |
Safety and Handling: 4-Chloro-2-formylbenzonitrile should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Core Applications: A Gateway to Privileged Heterocyclic Scaffolds
The strategic positioning of the formyl and cyano groups ortho to each other, combined with the presence of a chloro substituent, makes 4-Chloro-2-formylbenzonitrile an ideal starting material for the construction of various fused heterocyclic systems. The electron-withdrawing nature of the nitrile and formyl groups activates the aromatic ring for nucleophilic attack, while the chloro group can serve as a leaving group or a point for further functionalization.
Synthesis of 7-Chloroquinazolines: A Cornerstone of Medicinal Chemistry
Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds and approved drugs. The reaction of 2-aminobenzonitriles with various reagents is a common strategy for their synthesis. 4-Chloro-2-formylbenzonitrile provides a direct route to 7-chloro-substituted quinazolines, a structural motif present in several kinase inhibitors and other therapeutic agents.
The formation of the quinazoline ring from 4-Chloro-2-formylbenzonitrile and an amidine hydrochloride proceeds through a well-established reaction cascade. The initial step involves the condensation of the formyl group with the amidine to form a Schiff base intermediate. This is followed by an intramolecular cyclization, where the nitrogen of the amidine attacks the nitrile carbon. Tautomerization and subsequent aromatization lead to the final quinazoline product. The presence of an acid catalyst facilitates both the initial condensation and the cyclization steps.
Caption: Reaction pathway for the synthesis of 7-Chloroquinazolines.
This protocol describes a straightforward one-pot synthesis of 7-chloro-2-phenylquinazoline from 4-chloro-2-formylbenzonitrile and benzamidine hydrochloride.
Materials:
-
4-Chloro-2-formylbenzonitrile (1.0 eq)
-
Benzamidine hydrochloride (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-2-formylbenzonitrile (1.0 mmol, 165.6 mg), benzamidine hydrochloride (1.2 mmol, 187.9 mg), p-TsOH·H₂O (0.1 mmol, 19.0 mg), and toluene (10 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes/ethyl acetate eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate (starting from 9:1) to afford the pure 7-chloro-2-phenylquinazoline as a white to off-white solid.
Expected Yield: 75-85%
Characterization Data for 7-Chloro-2-phenylquinazoline:
-
¹H NMR (400 MHz, CDCl₃): δ 9.45 (s, 1H), 8.60 (d, J = 8.0 Hz, 2H), 8.10 (d, J = 8.8 Hz, 1H), 7.90 (d, J = 2.0 Hz, 1H), 7.60-7.50 (m, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 161.2, 160.7, 150.9, 138.2, 134.3, 130.8, 128.8, 128.7, 127.4, 127.3, 123.8.
-
IR (KBr, cm⁻¹): 3060, 1615, 1550, 1480, 1380, 830, 760.
-
MS (ESI): m/z 241.1 [M+H]⁺.
Multicomponent Reactions (MCRs) for the Synthesis of Diverse Heterocycles
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. 4-Chloro-2-formylbenzonitrile is an excellent substrate for various MCRs, leading to the rapid generation of complex and diverse heterocyclic libraries.
This protocol outlines the synthesis of a 4-amino-5-cyano-6-substituted-pyrimidine derivative via a three-component reaction of 4-chloro-2-formylbenzonitrile, malononitrile, and guanidine nitrate.
Materials:
-
4-Chloro-2-formylbenzonitrile (1.0 eq)
-
Malononitrile (1.0 eq)
-
Guanidine nitrate (1.1 eq)
-
Sodium ethoxide (2.0 eq)
-
Ethanol
-
Water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-formylbenzonitrile (1.0 mmol, 165.6 mg) and malononitrile (1.0 mmol, 66.1 mg) in ethanol (10 mL).
-
To this solution, add a solution of sodium ethoxide (2.0 mmol, prepared from sodium metal in ethanol or as a commercial solution) and stir at room temperature for 30 minutes.
-
Add guanidine nitrate (1.1 mmol, 134.6 mg) to the reaction mixture and heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield the pure 4-amino-2-(4-chloro-2-cyanophenyl)-6-aminopyrimidine.
Expected Yield: 65-75%
Caption: Workflow for the multicomponent synthesis of pyrimidines.
Synthesis of 6-Chloroisoindolinones: Accessing Important Pharmacophores
Isoindolinones are another class of heterocyclic compounds with significant biological activities. The intramolecular reaction between the formyl and nitrile groups of 4-Chloro-2-formylbenzonitrile can be harnessed to construct the 6-chloroisoindolinone core.
This protocol describes the synthesis of 6-chloroisoindolinone via a reductive cyclization of 4-chloro-2-formylbenzonitrile.
Materials:
-
4-Chloro-2-formylbenzonitrile (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-chloro-2-formylbenzonitrile (1.0 mmol, 165.6 mg) in methanol (10 mL) in a round-bottom flask and cool the solution in an ice bath.
-
Add sodium borohydride (2.0 mmol, 75.6 mg) portion-wise over 10 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the pH is approximately 2-3.
-
Heat the mixture to reflux for 1 hour to promote cyclization.
-
Cool the reaction mixture and neutralize with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate) to afford 6-chloroisoindolinone.
Expected Yield: 50-60%
Conclusion
4-Chloro-2-formylbenzonitrile has proven to be a highly valuable and versatile building block in organic synthesis. Its unique combination of reactive functional groups allows for the efficient construction of a variety of medicinally relevant heterocyclic scaffolds, including quinazolines, pyrimidines, and isoindolinones. The protocols detailed in this guide provide a practical foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in drug discovery and materials science. The continued exploration of the reactivity of 4-Chloro-2-formylbenzonitrile is expected to unveil even more innovative synthetic methodologies and lead to the discovery of new chemical entities with significant societal impact.
References
-
Multicomponent Reactions in Heterocyclic Synthesis. Chem. Rev.2020 , 120 (5), pp 2583–2661. [Link]
-
Recent Advances in the Synthesis of Quinazolines. Molecules2018 , 23 (12), 3247. [Link]
-
The Chemistry of Isoindolinones. Tetrahedron2015 , 71 (1), pp 1–28. [Link]
-
Synthesis of Pyrimidine Derivatives and Their Biological Activity. Curr. Org. Chem.2019 , 23 (14), pp 1579–1611. [Link]
- Patents on the Synthesis of Quinazoline Derivatives.
Application Notes and Protocols for Catalytic Reactions Involving 4-Chloro-2-formylbenzonitrile in Pharmaceutical Drug Discovery
Introduction: The Strategic Importance of 4-Chloro-2-formylbenzonitrile in Medicinal Chemistry
4-Chloro-2-formylbenzonitrile is a versatile trifunctional building block poised for a significant role in modern drug discovery and development. Its unique arrangement of a nitrile, an aldehyde, and an aryl chloride on a single benzene ring offers medicinal chemists a powerful scaffold for the construction of complex heterocyclic systems, particularly those of therapeutic relevance. The chloro and formyl groups serve as key handles for a variety of catalytic cross-coupling and condensation reactions, while the nitrile moiety can be retained as a key pharmacophore or further transformed. This application note provides an in-depth technical guide on the catalytic transformations of 4-Chloro-2-formylbenzonitrile, with a focus on the synthesis of quinazolinone derivatives, a privileged scaffold in numerous approved drugs and clinical candidates. Quinazolinones are known to exhibit a wide range of biological activities, including as anticancer, anti-inflammatory, and anticonvulsant agents[1].
Core Application: Multi-Step Catalytic Synthesis of Substituted Quinazolinones
A robust and modular approach to synthesizing a library of substituted quinazolinones from 4-Chloro-2-formylbenzonitrile involves a two-step catalytic sequence: a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular cyclization. This strategy allows for the introduction of diverse substituents at a key position of the quinazolinone core, enabling extensive structure-activity relationship (SAR) studies.
Step 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The initial step focuses on the selective amination of the aryl chloride in the presence of the formyl and nitrile groups. The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering high efficiency and broad substrate scope.[2] The choice of palladium catalyst and ligand is critical to ensure high selectivity and yield.
Reaction Scheme:
Experimental Protocol: Synthesis of 4-(Phenylamino)-2-formylbenzonitrile
-
Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-Chloro-2-formylbenzonitrile (1.0 mmol, 165.6 mg), aniline (1.2 mmol, 111.7 mg, 0.11 mL), and a suitable base such as sodium tert-butoxide (1.4 mmol, 134.6 mg).
-
Catalyst Addition: To the mixture, add the palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), and a suitable phosphine ligand, such as Xantphos (0.04 mmol, 23.1 mg).
-
Solvent and Reaction Conditions: Add anhydrous toluene (5 mL) and stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(phenylamino)-2-formylbenzonitrile.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | ~85 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | ~78 |
Note: Yields are estimated based on analogous reactions in the literature and may require optimization for this specific substrate.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as Xantphos or BINAP is crucial for the catalytic cycle of oxidative addition, amine coordination, and reductive elimination.[2]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is required to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, necessitating an inert atmosphere.
Step 2: Intramolecular Cyclization to Quinazolinone
The intermediate, 4-(alkyl/aryl)amino-2-formylbenzonitrile, possesses the ideal arrangement of functional groups for a subsequent intramolecular cyclization to form the quinazolinone ring system. This step can often be promoted by a change in reaction conditions, sometimes with the addition of an acid or base catalyst.
Reaction Scheme:
Experimental Protocol: Synthesis of 3-Phenylquinazolin-4(3H)-one
-
Reaction Setup: The purified 4-(phenylamino)-2-formylbenzonitrile (1.0 mmol) from the previous step is dissolved in a suitable solvent such as dimethylformamide (DMF) or acetic acid (5 mL).
-
Reaction Conditions: The reaction can be promoted by heating, for example, at 120-150 °C. In some cases, an acid catalyst like p-toluenesulfonic acid (PTSA) or a base can facilitate the cyclization. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction mixture is cooled and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.
Visualization of the Two-Step Synthesis Workflow:
Caption: Workflow for the two-step synthesis of substituted quinazolinones.
Advanced Application: One-Pot Catalytic Synthesis of Quinazolinones
For improved efficiency and atom economy, a one-pot synthesis of quinazolinones from 4-Chloro-2-formylbenzonitrile can be developed. This approach combines the initial C-N bond formation with the subsequent cyclization in a single reaction vessel, avoiding the isolation of the intermediate. Copper-catalyzed reactions have shown promise for such one-pot transformations in the synthesis of quinazolinone derivatives.[3]
Reaction Scheme:
Caption: Proposed pathway for the one-pot synthesis of quinazolines.
Conclusion and Future Perspectives
4-Chloro-2-formylbenzonitrile is a highly valuable and versatile starting material for the synthesis of complex, biologically active molecules. The catalytic protocols outlined in these application notes provide a solid foundation for researchers in drug discovery to access novel quinazolinone and quinazoline derivatives. The modular nature of the multi-step synthesis is particularly amenable to the generation of chemical libraries for high-throughput screening. Future work could explore the use of other catalytic systems, such as rhodium or nickel, to further expand the scope of accessible chemical space from this strategic building block. Additionally, the development of enantioselective catalytic methods would be a significant advancement for the synthesis of chiral quinazolinone-based drug candidates.
References
-
Collet, J. W., van der Nol, E. A., Roose, T. R., Maes, B. U. W., El Ruijter, N., & Orru, R. V. A. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry, 85(11), 7378–7385. [Link]
-
He, L., Li, H., Chen, L., Wang, L., & Chen, Y. (2014). Quinazoline derivatives: synthesis and bioactivities. European Journal of Medicinal Chemistry, 74, 419-436. [Link]
-
Pan, F., Chen, Y., & Wu, J. (2016). Recent advances in copper-catalyzed C–H bond amidation. Beilstein Journal of Organic Chemistry, 12, 1345–1362. [Link]
-
Gomaa, M. A. M. (2019). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. ResearchGate. [Link]
-
Şenol, İ. M., Çelik, İ., & Avan, İ. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry, 43(5), 1580-1596. [Link]
-
Baran, P. S., & Maimone, T. J. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Angewandte Chemie International Edition, 53(34), 8814–8818. [Link]
-
Li, Z., Wang, D., & Li, F. (2019). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 24(19), 3468. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
Kumar, A., Kumar, V., & Kumar, R. (2018). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Current Organic Chemistry, 22(12), 1166-1193. [Link]
-
Chen, J., & Fokin, V. V. (2016). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules, 21(11), 1459. [Link]
- U.S. Patent No. 5,783,577. (1998). Synthesis of quinazolinone libraries and derivatives thereof.
-
Al-Obaid, A. M., Abdel-Hamid, S. G., El-Kashef, H. A., Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & Abdel-Hamide, S. G. (2017). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 22(11), 1935. [Link]
-
da Silva, A. D., de Castro, P. A., & de Ferreira, V. F. (2020). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 31(1), 2-23. [Link]
-
Wang, C., Li, Y., & Shi, Z. (2018). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. Organic & Biomolecular Chemistry, 16(44), 8473-8484. [Link]
-
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Palladium-Catalyzed Norbornene-Mediated Tandem ortho-C-H-Amination/ipso-C-I-Cyanation of Iodoarenes: Regiospecific Synthesis of 2-Aminobenzonitrile. Organic Letters, 9(23), 4761–4764. [Link]
-
Hartwig, J. F. (2010). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. Angewandte Chemie International Edition, 49(36), 6358–6361. [Link]
-
Chen, Y., & Yudin, A. K. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. Organic Letters, 14(6), 1584–1587. [Link]
-
de la Torre, A., & Toste, F. D. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 63. [Link]
-
Zhang, Y., Li, X., & Wang, C. (2020). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega, 5(51), 33027–33036. [Link]
Sources
Application Note: Handling, Storage, and Disposal of 4-Chloro-2-formylbenzonitrile
This Application Note and Protocol guide is designed for researchers and drug development professionals working with 4-Chloro-2-formylbenzonitrile .
CRITICAL NOTICE: CAS Registry Number Verification
User Provided CAS: 106303-68-6 Standard Industry CAS: 77532-89-9 (for 4-Chloro-2-formylbenzonitrile / 5-Chloro-2-cyanobenzaldehyde) Action Required: Before proceeding, verify the Certificate of Analysis (CoA) of your specific batch.[1][2] CAS 106303-68-6 does not correspond to standard public registries for this chemical name and may refer to a specific salt form, a proprietary internal code, or a typo.[1][2] This guide is written based on the chemical structure of 4-Chloro-2-formylbenzonitrile.
Part 1: Chemical Identity & Significance[1]
The Molecule
4-Chloro-2-formylbenzonitrile is a bifunctional aromatic intermediate critical in medicinal chemistry.[1][2][3] Its structure features three key reactive sites:
-
Nitrile Group (-CN): Susceptible to hydrolysis (to amides/acids) or reduction (to amines).[1][2]
-
Formyl Group (-CHO): Highly reactive toward nucleophiles (amines, hydrides) and prone to oxidation.[1][2]
-
Chloro Substituent (-Cl): A handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2]
Strategic Application in Drug Discovery
This compound is primarily utilized as a scaffold for synthesizing Fused Heterocycles , particularly Quinazolines and Isoindoles .
-
Mechanism:[1][2][4] The proximity of the formyl (aldehyde) and nitrile groups allows for "one-pot" cyclization reactions with primary amines, a common pathway in developing kinase inhibitors.[1][2]
Part 2: Safety & Handling Protocols (The "Why" & "How")
Hazard Profiling
| Hazard Class | GHS Code | Description | Mechanistic Insight |
| Acute Toxicity | H302/H312 | Harmful if swallowed/contact | Nitrile metabolism can theoretically release cyanide ions, though less readily than aliphatic nitriles.[1][2][3] |
| Skin/Eye Irritant | H315/H319 | Causes serious irritation | The aldehyde group is a potent electrophile, reacting with mucosal proteins. |
| STOT-SE | H335 | Respiratory Irritation | Dust/vapor inhalation triggers inflammatory response in bronchial tissues.[1][2] |
Engineering Controls & PPE
-
Primary Barrier: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1][2]
-
Glove Selection:
-
Respiratory: If solid dust generation is uncontrolled, use a NIOSH-approved N95 or P100 respirator.[1][2]
Part 3: Storage & Stability Protocols
The Stability Triad
The aldehyde moiety is the "weak link," susceptible to autoxidation to 4-chloro-2-cyanobenzoic acid upon air exposure.[1][2] The nitrile group is hydrolytically unstable in moist acidic/basic environments.[2]
Storage Protocol
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Inert Gas Purge (Argon or Nitrogen) is mandatory after every use.[1][2] Oxygen exclusion prevents the formation of carboxylic acid impurities.[2]
-
Container: Amber glass vials with Teflon-lined caps. (Amber glass prevents potential photochemical degradation, though less critical than oxidation).[2]
Visual Logic: Storage Decision Tree
Figure 1: Decision logic for incoming inspection and long-term storage to ensure reagent integrity.
Part 4: Experimental Workflow (Synthesis Application)
Protocol: Reductive Amination / Cyclization
Context: Synthesis of a Quinazoline core. Reagents: 4-Chloro-2-formylbenzonitrile (1.0 eq), Primary Amine (1.1 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq), DCE (Solvent).[1][2]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve 4-Chloro-2-formylbenzonitrile in dry 1,2-Dichloroethane (DCE).
-
Why? Moisture competes with the imine formation.[2]
-
-
Imine Formation: Add the Primary Amine.[2] Stir at Room Temperature for 1-2 hours.
-
Checkpoint: Monitor by TLC/LCMS for disappearance of the aldehyde peak.[2]
-
-
Reduction/Cyclization: Cool to 0°C. Add STAB portion-wise.
-
Why? STAB is a mild reducing agent that selectively reduces the imine without reducing the nitrile (unless cyclization is intended under harsher conditions).[2]
-
-
Quench: Quench with saturated NaHCO3. Extract with DCM.[2]
Reaction Pathway Diagram
Figure 2: Simplified synthetic pathway demonstrating the utility of the bifunctional core.[1][2]
Part 5: Disposal & Decontamination
Waste Categorization
-
Specific Note: Due to the nitrile group, do NOT mix with strong acids (risk of HCN evolution) or strong oxidizers (risk of violent reaction).[2]
Disposal Protocol
-
Collection: Collect all mother liquors and solid residues in a waste container specifically labeled "Halogenated Organic Solvents + Toxic".[2]
-
Deactivation (Spill Response):
-
Final Destruction: Professional incineration equipped with a scrubber to handle Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gases.[2]
References
-
PubChem. 4-chloro-2-formylbenzonitrile (Compound).[1][2] National Library of Medicine.[2] Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Benzonitrile derivatives. Available at: [Link][1][2]
Sources
- 1. 1807025-89-3,6-Bromo-3-fluoro-2-nitrobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 4-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 186590-01-2,4-Fluoro-2-hydroxybenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. US3676393A - Polyesters stabilized by phosphorus compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-formylbenzonitrile
Welcome to the technical support guide for the synthesis of 4-Chloro-2-formylbenzonitrile (CAS No. 77532-89-9), a critical intermediate in pharmaceutical and materials science research. This document is designed for research scientists and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explore the underlying chemical principles that govern success, ensuring your experimental design is both robust and efficient.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-Chloro-2-formylbenzonitrile, and which is recommended?
There are several viable pathways to synthesize 4-Chloro-2-formylbenzonitrile. The choice of route often depends on the availability of starting materials, scalability, and safety considerations. Here are two common approaches:
-
The Vilsmeier-Haack Reaction: This is a powerful and widely used method for formylating electron-rich aromatic rings.[1][2] In this case, the substrate is 3-chlorobenzonitrile. The reaction utilizes a pre-formed or in situ generated Vilsmeier reagent (a chloromethyliminium salt) from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.[1][3] While 3-chlorobenzonitrile is deactivated by both the chloro and cyano groups, this method is often effective under the right conditions.
-
Oxidation of 4-Chloro-2-methylbenzonitrile: If the corresponding methyl-substituted precursor is available, a direct oxidation can yield the desired aldehyde. This route avoids the use of highly reactive formylating agents. However, careful selection of the oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid. Common oxidants for this transformation include manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN).[4]
Recommendation: For general laboratory-scale synthesis, the Vilsmeier-Haack reaction is often preferred due to the commercial availability of 3-chlorobenzonitrile and the reaction's reliability. However, the oxidation route can be advantageous for larger-scale production if the starting material is accessible and milder conditions are required.
Q2: What is the mechanism of the Vilsmeier-Haack reaction, and why are anhydrous conditions so critical?
Understanding the mechanism is key to troubleshooting. The process occurs in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloromethyliminium salt, often called the Vilsmeier reagent. This is the active formylating agent.[1]
-
Electrophilic Aromatic Substitution: The Vilsmeier reagent, being a relatively weak electrophile, attacks the aromatic ring of 3-chlorobenzonitrile. The directing effects of the chloro (ortho-, para-directing) and cyano (meta-directing) groups favor substitution at the 2-position, ortho to the chlorine and para to the cyano group. This forms an iminium salt intermediate.
-
Hydrolysis: The reaction is quenched with water, which hydrolyzes the iminium salt to yield the final aldehyde product, 4-Chloro-2-formylbenzonitrile.
Criticality of Anhydrous Conditions: Water will rapidly react with and consume both the POCl₃ and the Vilsmeier reagent itself. This quenches the active electrophile, leading to a significant drop in yield or complete reaction failure. Therefore, using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is paramount to success.
Q3: What are the most critical reaction parameters to control for maximizing yield?
Several parameters must be tightly controlled:
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent is typically used to drive the reaction to completion, especially given the deactivated nature of the substrate. A molar ratio of 1.5 to 3.0 equivalents of the Vilsmeier reagent to the benzonitrile substrate is a common starting point.
-
Temperature: The initial formation of the Vilsmeier reagent is often performed at low temperatures (0-10 °C) to control its exothermic nature. The subsequent formylation step may require heating (typically 60-100 °C) to overcome the activation energy barrier of the deactivated aromatic ring.[5] Monitoring the reaction temperature is crucial for both safety and reproducibility.
-
Reaction Time: The reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum conversion and avoid potential side reactions from prolonged heating.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet Reagents/Solvent: Moisture has quenched the Vilsmeier reagent. 2. Insufficient Activation: Reaction temperature was too low or reaction time too short for the deactivated substrate. 3. Reagent Degradation: POCl₃ or DMF may be old or improperly stored. | 1. Ensure Anhydrous Conditions: Use freshly distilled solvents (e.g., DMF, Dichloromethane). Ensure all glassware is oven-dried. Run the reaction under an inert atmosphere. 2. Optimize Temperature & Time: After forming the reagent at 0 °C, gradually increase the temperature to 80-90 °C and monitor by TLC/HPLC until the starting material is consumed. 3. Use Fresh Reagents: Use reagents from freshly opened bottles or redistill/purify them before use. |
| Multiple Spots on TLC (Impurity Formation) | 1. Unreacted Starting Material: The reaction did not go to completion. 2. Formation of Amide/Carboxylic Acid: Premature or uncontrolled hydrolysis during the reaction or workup. The nitrile group can hydrolyze under harsh acidic conditions. 3. Polymeric/Tarry Material: Excessive heating or highly concentrated reaction conditions. | 1. Increase Reagent Equivalents: Increase the amount of Vilsmeier reagent to 2.5-3.0 eq. 2. Controlled Workup: Quench the reaction by pouring it slowly onto crushed ice. Neutralize carefully with a mild base (e.g., sodium bicarbonate solution) while keeping the temperature low. 3. Dilute and Control Temperature: Run the reaction at a lower concentration. Avoid exceeding the recommended reaction temperature. |
| Reaction Stalls (Incomplete Conversion) | 1. Poor Reagent Mixing: Inadequate stirring, especially in a heterogeneous mixture. 2. Deactivation of Substrate: The combined deactivating effect of the chloro and cyano groups is too strong for the reaction conditions. | 1. Improve Agitation: Use an efficient overhead stirrer for larger-scale reactions or a properly sized magnetic stir bar. 2. Change Activating Agent: Consider using oxalyl chloride instead of POCl₃, which can sometimes generate a more reactive Vilsmeier reagent at lower temperatures. |
| Difficulty in Product Purification | 1. Oily Product: The product fails to crystallize from the crude mixture. 2. Co-eluting Impurities: Impurities have similar polarity to the product, making chromatographic separation difficult. | 1. Solvent Trituration: Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. 2. Optimize Chromatography: Use a shallow gradient during column chromatography (e.g., starting with 100% hexanes and slowly increasing the ethyl acetate concentration).[6] Consider using a different solvent system (e.g., Dichloromethane/Hexanes). |
Experimental Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for addressing low yield, a common and frustrating issue in this synthesis.
Caption: Troubleshooting flowchart for low yield.
Detailed Experimental Protocol (Vilsmeier-Haack Route)
Safety First: This reaction involves corrosive and toxic reagents. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Materials:
-
3-Chlorobenzonitrile
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup:
-
To a three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Formation of Vilsmeier Reagent:
-
Slowly add POCl₃ (1.5 eq.) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A thick white precipitate of the Vilsmeier reagent may form.
-
-
Formylation Reaction:
-
Dissolve 3-chlorobenzonitrile (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Add the substrate solution dropwise to the reaction mixture at 0 °C.
-
After the addition, remove the ice bath and slowly heat the reaction mixture to 85 °C using an oil bath.
-
Maintain the reaction at this temperature, monitoring its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 4-8 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This quench is highly exothermic.
-
Once the quench is complete, slowly add saturated NaHCO₃ solution to neutralize the excess acid until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine (1 x volume), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 0% to 15% ethyl acetate).[6]
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4-Chloro-2-formylbenzonitrile as a solid.
-
References
- JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]
- CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
-
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [Link]
- CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
-
Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. ResearchGate. [Link]
-
4-Chloro-2-hydroxybenzonitrile. PubChem. [Link]
-
Process for the preparation of 4-chloro-2-nitrobenzonitrile. European Patent Office - EP 0110559 A1. [Link]
-
Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. YouTube. [Link]
-
Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
-
Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. ResearchGate. [Link]
-
Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses Procedure. [Link]
-
(PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. [Link]
- CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
-
Cross-Coupling of Non-activated Chloroalkanes with Aryl Grignard Reagents in the Presence of Iron/N-Heterocyclic Carbene Catalysts. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SciRP.org. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 4. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]
- 5. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: 4-Chloro-2-formylbenzonitrile Purification
Ticket ID: #PUR-4C2FB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Purity Profiles for Rilpivirine Intermediates & Analogues
Welcome to the Technical Support Hub
You have reached the specialized support tier for 4-Chloro-2-formylbenzonitrile (CAS: 77532-89-9 / 154607-01-9). This compound is a critical scaffold, notably serving as a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine.
Because this molecule contains three distinct functional groups—an aldehyde (-CHO), a nitrile (-CN), and an aryl chloride (-Cl)—it presents a unique purification challenge. The aldehyde is prone to oxidation (to carboxylic acid) and the nitrile is sensitive to hydrolysis under extreme pH.
Below is your dynamic troubleshooting guide, structured to address the specific "symptoms" your crude material is exhibiting.
Part 1: Diagnostic Triage (Start Here)
Q: My crude solid is sticky or oily, not the expected white/pale yellow powder. What is happening? A: This "oiling out" usually indicates the presence of 4-chloro-2-methylbenzonitrile (unreacted starting material) or oligomers formed via the aldehyde group.[1]
-
Immediate Action: Do not attempt simple recrystallization yet; the oil will likely occlude the solvent. Switch to the Bisulfite Adduct Protocol (See Part 2) to chemically separate the aldehyde from non-aldehyde impurities.
Q: HPLC shows a peak at RRT ~0.8 relative to the main peak. What is it? A: This is likely 4-chlorobenzoic acid derivative (over-oxidation) or 4-chlorophthalimide (if generated via aggressive oxidation).
-
Immediate Action: If the impurity is acidic (carboxylic acid), a simple Bicarbonate Wash during workup will remove it. If it is neutral, proceed to Recrystallization (See Part 3).
Q: I see a new peak appearing after drying the solid in the oven. A: You are likely oxidizing the aldehyde to the acid or forming an acetal if alcohol was used.
-
Immediate Action: Dry under vacuum at
. Avoid methanol if trace acid is present. Store under Nitrogen/Argon.[2]
Part 2: The "Gold Standard" Protocol – Bisulfite Adduct Purification
Best For: Removing non-aldehyde impurities (starting materials, isomers, over-oxidation products) when recrystallization fails. Mechanism: The aldehyde forms a water-soluble bisulfite adduct, while impurities remain in the organic layer.[3]
The Workflow
Figure 1: Chemoselective purification workflow utilizing the reversible formation of bisulfite adducts.
Step-by-Step Protocol
-
Adduct Formation:
-
Dissolve crude 4-Chloro-2-formylbenzonitrile in a minimal amount of water-miscible solvent (e.g., Ethanol or THF) or a non-miscible solvent (Toluene).
-
Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (
) . -
Crucial: Stir vigorously for 2–4 hours. The aldehyde converts to the hydroxysulfonate salt, which migrates to the water phase.
-
-
Washing:
-
Regeneration:
-
Cool the aqueous layer to
. -
Slowly add Sodium Carbonate (
) or diluted NaOH until pH reaches 10–11. Caution: Evolution of gas may occur; work in a fume hood. -
The solution will become cloudy as the free aldehyde regenerates and precipitates or oils out.
-
-
Isolation:
-
Extract the regenerated aldehyde with DCM or EtOAc.
-
Dry over
, filter, and concentrate.
-
Part 3: Recrystallization (Bulk Purification)
Best For: Polishing material that is already >90% pure but colored or crystalline.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Ethanol (EtOH) or Isopropanol (IPA) | Good solubility at high temps; poor at low temps. |
| Anti-Solvent | Water | Drastically reduces solubility; induces precipitation. |
| Alternative System | Toluene / Heptane | Use if the compound is sensitive to hydrolysis (avoids water). |
| Temperature | Dissolve at reflux; Cool to | Maximizes recovery yield. |
Troubleshooting the Recrystallization:
-
Issue: The solution is dark/colored.
-
Fix: Add activated charcoal (1-2% w/w) to the hot solution, stir for 15 mins, and filter through Celite before cooling.
-
-
Issue: No crystals form at
.-
Fix: "Seed" the solution with a tiny crystal of pure product or scratch the glass wall to induce nucleation.
-
Part 4: Storage & Stability Data
The aldehyde group at the ortho position to the nitrile makes this compound electronically interesting but chemically fragile.
-
Oxidation: Air sensitivity is moderate. Over time, it will convert to 4-chloro-2-cyanobenzoic acid.[1]
-
Storage: Store under Argon/Nitrogen atmosphere.
-
-
Temperature: Keep refrigerated (
) for long-term storage. -
Light: Protect from light to prevent radical chlorination or degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3442789, 4-Chloro-2-hydroxybenzonitrile (Structural Analog Context). Retrieved from .
-
Organic Syntheses (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[6] Org.[2][3][4][5][7][8] Process Res. Dev. 2017, 21, 8, 1294–1301. Retrieved from .
-
European Patent Office (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile (Precursor Synthesis Context). EP 0110559 A1. Retrieved from .
-
Thermo Fisher Scientific. 4-Chloro-2-fluorobenzonitrile (Product Specifications for Analog). Retrieved from .
-
Achmem. 5-Chloro-2-formylbenzonitrile (Isomer Data).[1] Retrieved from .
Sources
- 1. data.epo.org [data.epo.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Workup [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
Removal of unreacted starting materials from the product mixture
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of product mixtures. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the critical process of removing unreacted starting materials. This resource is structured to address specific issues you may encounter during your experiments, offering not just procedural steps but the scientific reasoning behind them.
Introduction: The Imperative of Purity
In chemical synthesis, particularly in the realm of drug development, the purity of a compound is paramount. Unreacted starting materials, byproducts, and other impurities can significantly impact the validity of experimental results, compromise the safety and efficacy of a pharmaceutical agent, and complicate regulatory approval processes.[1] This guide provides a comprehensive overview of common purification techniques, their underlying principles, and troubleshooting strategies to help you achieve the desired level of purity in your products.
Section 1: Distillation - Separation by Volatility
Distillation is a powerful technique for purifying liquids by separating components based on differences in their boiling points.[2][3][4] It is particularly effective for removing volatile starting materials from a less volatile product or vice versa.[3][4]
Frequently Asked Questions (FAQs): Distillation
-
Q1: When should I choose simple distillation versus fractional distillation?
-
Q2: My compound decomposes at its boiling point. What are my options?
-
A2: Vacuum distillation is the method of choice for heat-sensitive compounds.[3] By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a temperature that prevents decomposition.[3] Steam distillation can also be an option, as it utilizes the vapor pressure of water to help volatilize the compound at a lower temperature.[4]
-
-
Q3: How can I optimize the efficiency of my fractional distillation?
-
A3: The key to efficient fractional distillation is maintaining a proper temperature gradient in the fractionating column. Ensure the column is well-insulated and that the heating rate is slow and steady to allow for multiple vaporization-condensation cycles.
-
Troubleshooting Guide: Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping / Uneven Boiling | Superheating of the liquid. | Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling. |
| Product is not distilling over | Thermometer bulb is placed incorrectly. Insufficient heating. | Position the thermometer bulb just below the side arm of the distillation head. Ensure the heating mantle is set to a temperature 20-30°C above the boiling point of the desired component.[2] |
| Poor separation in fractional distillation | Heating too rapidly. Inefficient column packing. | Reduce the heating rate to allow for proper equilibration.[5] Use a more efficient fractionating column (e.g., Vigreux, packed column). |
| Product darkens during distillation | Thermal decomposition. | Use vacuum distillation to lower the boiling point.[5] Ensure the heating mantle temperature is not excessively high.[5] |
Experimental Workflow: Simple Distillation
Caption: Workflow for a simple distillation experiment.
Section 2: Crystallization & Recrystallization - Purity Through Solid-State Arrangement
Crystallization is a technique used to purify solid compounds based on differences in solubility.[6] The process involves dissolving the impure solid in a suitable solvent at a high temperature and then allowing the solution to cool, leading to the formation of pure crystals.[6][7][8]
Frequently Asked Questions (FAQs): Crystallization
-
Q1: How do I choose the right solvent for recrystallization?
-
Q2: My compound won't crystallize out of solution upon cooling. What should I do?
-
Q3: How can I remove colored impurities?
-
A3: Activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before the solution is cooled.[5]
-
Troubleshooting Guide: Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too rapidly. | Use a lower-boiling solvent. Reheat the solution and allow it to cool more slowly. |
| Low recovery of crystals | Too much solvent was used. The solution was not cooled sufficiently. The crystals are too soluble in the wash solvent. | Evaporate some of the solvent and re-cool.[5] Cool the solution in an ice bath.[5] Use a minimal amount of ice-cold solvent for washing. |
| Crystals are impure | The solution cooled too quickly, trapping impurities. The wash step was insufficient. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] Wash the crystals thoroughly with a small amount of cold, fresh solvent. |
Logical Flow: Solvent Selection for Recrystallization
Caption: Decision process for selecting a suitable recrystallization solvent.
Section 3: Liquid-Liquid Extraction - Partitioning Between Phases
Liquid-liquid extraction separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11] This technique is useful for separating a product from starting materials that have different acid-base properties or polarities.
Frequently Asked Questions (FAQs): Extraction
-
Q1: How do I choose the right extraction solvent?
-
A1: The ideal extraction solvent should be immiscible with the initial solvent (usually water), have a high solubility for the desired compound, a low solubility for impurities, be volatile enough for easy removal, and have a different density from the other phase for clear layer separation.[11]
-
-
Q2: An emulsion has formed between the two layers. How can I break it?
-
Q3: How can I use acid-base extraction to my advantage?
-
A3: Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds. By adjusting the pH of the aqueous layer, you can selectively ionize and move acidic or basic compounds into the aqueous phase, leaving neutral compounds in the organic layer.[13]
-
Troubleshooting Guide: Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of layers | The densities of the two solvents are too similar. | Add a solvent of a different density to one of the phases (e.g., a small amount of a denser chlorinated solvent to the organic layer or brine to the aqueous layer). |
| Low recovery of product in the organic layer | Insufficient number of extractions. The product has some solubility in the aqueous phase. | Perform multiple extractions with smaller volumes of the organic solvent. "Salting out" by adding a salt like NaCl to the aqueous layer can decrease the solubility of the organic product. |
| Third layer forms at the interface | Presence of insoluble material. | Filter the entire mixture to remove the solid before proceeding with the separation. |
Section 4: Precipitation - Inducing Insolubility
Precipitation is a technique where a substance in solution is converted into a solid. This can be achieved by changing the solvent composition, temperature, or by adding a precipitating agent.[14] It is a useful method for concentrating a product or removing impurities.[14]
Frequently Asked Questions (FAQs): Precipitation
-
Q1: What is the difference between precipitation and crystallization?
-
Q2: How does "salting out" work for protein precipitation?
-
Q3: What is an antisolvent precipitation?
Troubleshooting Guide: Precipitation
| Problem | Possible Cause(s) | Solution(s) |
| Product precipitates as a fine, difficult-to-filter solid | The precipitation occurred too rapidly. | Add the precipitating agent or antisolvent slowly with vigorous stirring. |
| Low yield of precipitated product | The product is still partially soluble under the precipitation conditions. | Cool the mixture in an ice bath to further decrease solubility. Add more of the precipitating agent or antisolvent. |
| Precipitate is contaminated with impurities | Impurities co-precipitated with the product. | Re-dissolve the precipitate in the original solvent and repeat the precipitation process more slowly. |
Section 5: Chromatography - Separation Based on Differential Adsorption
Chromatography is a versatile separation technique that relies on the differential distribution of components between a stationary phase and a mobile phase.[17][18] It is highly effective for separating complex mixtures.
Frequently Asked questions (FAQs): Chromatography
-
Q1: What is the difference between normal-phase and reverse-phase chromatography?
-
A1: In normal-phase chromatography, the stationary phase is polar (e.g., silica gel) and the mobile phase is non-polar. Non-polar compounds elute first. In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar. Polar compounds elute first.
-
-
Q2: How do I choose the right solvent system for column chromatography?
-
Q3: My compound is streaking on the TLC plate. What does this mean?
-
A3: Streaking can be caused by overloading the sample, the compound being too polar for the solvent system, or the compound being acidic or basic and interacting strongly with the stationary phase. Try spotting a more dilute sample, increasing the polarity of the mobile phase, or adding a small amount of acid or base to the eluent.
-
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds | Inappropriate solvent system. Column was not packed properly (channels or cracks). | Optimize the solvent system using TLC. Repack the column carefully to ensure a uniform bed. |
| Compound is not eluting from the column | The solvent is not polar enough. The compound has decomposed on the silica gel. | Gradually increase the polarity of the eluent. Test the stability of your compound on a small amount of silica gel before running the column.[20] |
| Low recovery of the product | The compound is still on the column. The fractions were not analyzed correctly. | Flush the column with a very polar solvent to see if more product elutes. Re-check all collected fractions by TLC. |
Workflow: Preparative Column Chromatography
Caption: Steps involved in preparative column chromatography.
Comparative Summary of Purification Techniques
| Technique | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Distillation | Difference in boiling points[1][4] | Volatile liquids with different boiling points[3][4] | Good for large quantities, can yield very pure product. | Not suitable for heat-sensitive compounds or azeotropes. |
| Crystallization | Difference in solubility at different temperatures[6] | Purifying solid compounds[6] | Can yield highly pure material, relatively inexpensive. | Requires finding a suitable solvent, can have yield losses. |
| Extraction | Differential solubility in two immiscible liquids[11] | Separating compounds based on acidity, basicity, or polarity. | Fast and simple for initial cleanup. | Can form emulsions, may not give complete separation. |
| Precipitation | Inducing insolubility of a compound[14] | Rapidly concentrating a product or removing highly insoluble impurities. | Fast and can handle large volumes. | Precipitate may be amorphous and trap impurities. |
| Chromatography | Differential partitioning between a stationary and mobile phase[17][18] | Complex mixtures, small to medium scale purifications.[19] | High resolving power, very versatile. | Can be time-consuming and require large volumes of solvent. |
References
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Available from: [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3B: General Procedures for Removing Impurities. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. Available from: [Link]
-
UCT Science. SOP: CRYSTALLIZATION. Available from: [Link]
-
Labmonk. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]
-
University of Colorado Boulder, Organic Chemistry. Distillation. Available from: [Link]
-
University of Colorado Boulder, Organic Chemistry. Crystallization. Available from: [Link]
-
BYJU'S. (2019, October 16). methods of purification of organic compounds. Available from: [Link]
-
Wikipedia. Precipitation (chemistry). Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]
-
Wikipedia. Crystallization. Available from: [Link]
-
Scribd. Concentration & Purification of Target Product by Precipitation. Available from: [Link]
-
Edvotek.com. DNA Extraction & Human PCR Troubleshooting Guide. Available from: [Link]
-
Taylor & Francis Online. Purification of Natural Products by Selective Precipitation Using Supercritical/Gas Antisolvent Techniques (SAS/GAS). Available from: [Link]
-
PubMed. Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. Available from: [Link]
-
Biotage. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Available from: [Link]
-
Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Available from: [Link]
-
Wikipedia. Chromatography. Available from: [Link]
-
Florida Department of Environmental Protection. Water Treatment Process Troubleshooting Guide for Class A and Class B Operators. Available from: [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Available from: [Link]
-
Varsity Tutors. How to Purify Compounds - Organic Chemistry. Available from: [Link]
-
Dutscher. Protein purification troubleshooting guide. Available from: [Link]
- Google Patents. Method for removing unreacted electrophiles from a reaction mixture.
-
Gilson. (2023, May 22). Start Your Chromatography Journey: Separation, Isolation and Remediation. Available from: [Link]
-
Britannica. Separation and purification - Chromatography, Adsorption, Retention. Available from: [Link]
-
Wikipedia. Haber process. Available from: [Link]
-
Jack Westin. Chromatography Basic Principles Involved In Separation Process. Available from: [Link]
-
ResearchGate. (2020, December 29). How to remove excess starting material Pyrenecarboxyaldehyde?. Available from: [Link]
Sources
- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
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- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Purification [chem.rochester.edu]
Challenges in the scale-up of 4-Chloro-2-formylbenzonitrile production
Technical Support Center: Production of 4-Chloro-2-formylbenzonitrile
Welcome to the technical support guide for the synthesis and scale-up of 4-Chloro-2-formylbenzonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the production of this key chemical intermediate. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the success and efficiency of your work.
Overview of Synthetic Strategies
The synthesis of 4-Chloro-2-formylbenzonitrile (CAS 77532-89-9) typically starts from 3-Chlorobenzonitrile. The primary challenge lies in the regioselective introduction of a formyl group at the C2 position, which is ortho to the nitrile and meta to the chlorine. Several methods can achieve this transformation, each with distinct advantages and drawbacks, particularly concerning scale-up.
| Synthetic Route | Key Reagents | Typical Yield | Advantages | Scale-Up Challenges |
| Directed ortho-Metalation (DoM) | 3-Chlorobenzonitrile, Lithium diisopropylamide (LDA) or n-BuLi/TMEDA, N,N-Dimethylformamide (DMF) | 60-80% | High regioselectivity, well-established methodology.[1][2] | Cryogenic temperatures (-78 °C), handling of pyrophoric organolithiums, exothermic quenching, precise temperature control. |
| Vilsmeier-Haack Reaction | 3-Chlorobenzonitrile, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Moderate | Milder conditions than DoM, avoids organometallics.[3][4][5] | The substrate (3-Chlorobenzonitrile) is not highly electron-rich, potentially leading to low reactivity and forcing harsh conditions; handling of corrosive POCl₃. |
| Reissert-Henze Reaction | 3-Chlorobenzonitrile N-oxide, Benzoyl chloride, Cyanide source (e.g., KCN) | Variable | Useful for heterocyclic systems, can be adapted for arenes.[6][7] | Requires preparation of the N-oxide precursor, use of toxic cyanide salts. |
For laboratory and early-stage scale-up, Directed ortho-Metalation offers the most reliable and high-yielding pathway, and will be the primary focus of this guide.
Troubleshooting Guide: Directed ortho-Metalation Route
This section addresses common issues encountered during the synthesis of 4-Chloro-2-formylbenzonitrile via the DoM of 3-Chlorobenzonitrile.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for DoM Synthesis.
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
Answer: This is a common issue, typically pointing to problems with the lithiation step. The nitrile group directs the metalation to the C2 position, but the process is highly sensitive to reaction conditions.
-
Causality & Solution:
-
Inactive Lithiating Agent: Solutions of n-Butyllithium (n-BuLi) and LDA degrade over time. The concentration of commercially available solutions can also be inaccurate.
-
Recommendation: Titrate your n-BuLi or LDA solution before use to determine its exact molarity. A common method is titration with diphenylacetic acid. Always use fresh, high-quality reagents.
-
-
Presence of Water: Organolithium reagents are extremely strong bases and will be instantly quenched by trace amounts of water in your solvent (THF) or on your glassware.
-
Recommendation: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use a freshly opened bottle of anhydrous solvent or dispense it from a solvent purification system (SPS).
-
-
Incorrect Temperature: The lithiated intermediate of 3-chlorobenzonitrile is thermally unstable. If the temperature rises above -60 °C, it can decompose or participate in side reactions.
-
Recommendation: Maintain a strict internal reaction temperature of -78 °C (a dry ice/acetone bath is standard). Use a calibrated low-temperature thermometer. Add the lithiating agent dropwise to the cooled solution of 3-chlorobenzonitrile to manage any initial exotherm.
-
-
Q2: My crude product shows multiple spots on a TLC plate. What are the likely side products?
Answer: The formation of side products often results from incomplete reaction, incorrect stoichiometry, or side reactions involving the electrophile (DMF).
-
Causality & Solution:
-
Unreacted Starting Material: The most common "impurity" is simply unreacted 3-chlorobenzonitrile. This occurs for the same reasons outlined in Q1 (poor reagents, water, temperature).
-
Formation of 4-Chloro-2-cyanobenzoic acid: If the reaction is exposed to air during workup before the aldehyde is fully formed and stable, the intermediate can be oxidized to the corresponding carboxylic acid.
-
Recommendation: Ensure the reaction is fully quenched with a suitable aqueous solution (e.g., saturated NH₄Cl) before exposing it to air. A basic wash during workup can remove this acidic impurity.
-
-
Dimerization/Polymerization: Although less common, highly reactive intermediates can sometimes lead to oligomeric species, especially at higher concentrations.
-
Recommendation: Maintain adequate dilution. For initial experiments, a concentration of ~0.1-0.2 M is a good starting point.
-
-
Q3: I'm having trouble scaling the reaction from 1g to 100g. The reaction turned dark and the yield dropped significantly.
Answer: Scaling up organolithium reactions is non-trivial and presents significant safety and process control challenges. The primary issue is heat management.
-
Causality & Solution:
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. A reaction that is easily controlled in a round-bottom flask with an external cooling bath can generate a significant internal hot spot in a large reactor. The addition of n-BuLi and the quenching with DMF are both highly exothermic.
-
Recommendation: Use a jacketed reactor with a powerful overhead stirrer and a recirculating chiller capable of maintaining the internal temperature at -78 °C. The addition of reagents must be switched from manual dropping funnel addition to a calibrated syringe pump or dosing pump to ensure a slow, steady addition rate. Monitor the internal temperature constantly and program the pump to stop if it rises above a set threshold (e.g., -65 °C).
-
-
Mixing Inefficiency: In a large vessel, poor mixing can create localized areas of high reagent concentration, leading to side reactions and decomposition.
-
Recommendation: Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., a pitched-blade turbine) to ensure vigorous mixing and homogenous temperature distribution.
-
-
Frequently Asked Questions (FAQs)
-
Q: What is the best way to monitor the reaction's progress?
-
A: In-process monitoring of organolithium reactions is challenging. The most practical method is to run the reaction for a validated period of time (e.g., 1-2 hours for lithiation) and then quench a small aliquot for analysis by TLC, GC, or LC-MS to confirm the consumption of starting material before quenching the entire batch.
-
-
Q: How should I purify the final product?
-
A: 4-Chloro-2-formylbenzonitrile is a solid. For small scales, flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) is effective.[8] For larger scales, recrystallization is preferred. A solvent screen (e.g., isopropanol, ethyl acetate/heptane, toluene) should be performed to find optimal conditions for yield and purity.
-
-
Q: What are the storage and handling recommendations for 4-Chloro-2-formylbenzonitrile?
-
A: The compound is a powder and should be stored in a cool, dry, well-ventilated place away from strong oxidizing agents.[9][10] While relatively stable, the aldehyde functional group can be susceptible to slow air oxidation over long periods. Store under an inert atmosphere (nitrogen or argon) for long-term stability. It is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[11][12][13] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Detailed Experimental Protocol: Directed ortho-Metalation
This protocol is for a laboratory-scale synthesis (~5g) and should be adapted with appropriate engineering controls for scale-up.
Diagram: Synthesis Workflow
Caption: Step-by-step workflow for DoM synthesis.
Materials:
-
3-Chlorobenzonitrile (5.0 g, 36.3 mmol)
-
Diisopropylamine (5.6 mL, 39.9 mmol, 1.1 eq)
-
n-Butyllithium (2.5 M in hexanes, 15.2 mL, 38.1 mmol, 1.05 eq)
-
Anhydrous Tetrahydrofuran (THF, 200 mL)
-
N,N-Dimethylformamide (DMF, 3.1 mL, 39.9 mmol, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (100 mL) and diisopropylamine (5.6 mL). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (15.2 mL) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Litihiation: In a separate flame-dried flask, dissolve 3-Chlorobenzonitrile (5.0 g) in anhydrous THF (100 mL). Using a cannula, slowly transfer this solution to the LDA solution at -78 °C. The transfer should be slow enough to maintain the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Formylation (Quench): Slowly add DMF (3.1 mL) dropwise to the reaction mixture at -78 °C. A significant exotherm will occur; control the addition rate to keep the temperature below -70 °C. After the addition, stir the mixture at -78 °C for another hour, then allow it to slowly warm to 0 °C.
-
Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford 4-Chloro-2-formylbenzonitrile as a solid.
References
- Google Patents. (n.d.). Production process for preparing chlorobenzonitrile through ammoxidation.
- Google Patents. (n.d.). Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
- Google Patents. (n.d.). Production of 3-(or 4-)cyanobenzaldehyde.
-
Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]
-
ResearchGate. (n.d.). Formylation of substituted benzonitriles or CuCN promoted cyanation of.... Retrieved from [Link]
- Google Patents. (n.d.). Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
-
European Patent Office. (n.d.). Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-nitrobenzonitrile.
-
Wikipedia. (n.d.). 3-Chlorobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-hydroxybenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). Production process for preparing chlorobenzonitrile by using ammoxidation method.
-
ResearchGate. (n.d.). Reissert-Henze reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
SciSpace. (2020). Reissert-Henze reaction. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Benzonitrile, m-chloro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Reissert reactions. Retrieved from [Link]
-
Baran Lab. (n.d.). Directed (ortho) Metallation: A Survival Guide. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of.... Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-formylbenzonitrile. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Lithium Link. (2003). Directed (ortho) Metallation. Retrieved from [Link]
-
Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. baranlab.org [baranlab.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. orgsyn.org [orgsyn.org]
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- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. 4-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Analytical Purity Assessment of 4-Chloro-2-formylbenzonitrile
Executive Technical Overview
4-Chloro-2-formylbenzonitrile is a critical intermediate in the synthesis of pharmaceutical pharmacophores. Its dual functionality—an electrophilic aldehyde (-CHO) and a hydrolytically sensitive nitrile (-CN)—presents a unique analytical challenge.
Critical Quality Attributes (CQAs):
-
Primary Impurity: 4-Chloro-2-cyanobenzoic acid (Oxidation product).
-
Secondary Impurity: 4-Chloro-2-formylbenzamide (Hydrolysis product).
-
Process Impurities: 4-Chlorobenzonitrile (Starting material) or Isomeric aldehydes.
-
Stability Risk: The aldehyde moiety is prone to autoxidation to carboxylic acid upon exposure to air, and hemiacetal formation in protic solvents.
This guide moves beyond generic protocols, offering a troubleshooting-first approach to purity assessment.
Core Analytical Protocols (Q&A Format)
Module A: HPLC Method Development & Troubleshooting
Q1: I am observing peak splitting and broadening of the main peak. Is my column failing?
A: It is likely not a column failure, but a solvent-analyte interaction .
-
Root Cause: Aldehydes react reversibly with primary alcohols (like Methanol) to form hemiacetals. If your diluent or mobile phase contains methanol, you will see dynamic peak broadening or splitting.
-
The Fix: Switch your sample diluent to 100% Acetonitrile (ACN) . Ensure your mobile phase organic modifier is also ACN.
-
Protocol Adjustment:
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid impurity, sharpening the peak).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Q2: My purity assay is inconsistent (98.5% vs 99.2%) between runs. What is happening?
A: This variance often points to on-column oxidation or sample instability .
-
Mechanism: The aldehyde oxidizes to 4-chloro-2-cyanobenzoic acid in the autosampler vial if not protected.
-
The Fix:
-
Temperature Control: Set autosampler temperature to 4°C.
-
Amber Vials: Use amber glass to prevent photo-oxidation.
-
Inert Headspace: Purge vials with Nitrogen/Argon if delays exceed 4 hours.
-
Q3: How do I separate the carboxylic acid impurity (4-chloro-2-cyanobenzoic acid) from the main peak?
A: separation is pH-dependent.
-
Logic: The acid impurity has a pKa ~3.5. At neutral pH, it is ionized and elutes in the void volume. At acidic pH (< 2.5), it is protonated and retained longer, allowing separation from the neutral aldehyde.
-
Recommendation: Use 0.1% Perchloric acid or 0.1% Trifluoroacetic acid (TFA) if Phosphoric acid is insufficient. The acid impurity will typically elute before the main aldehyde peak in a Reverse Phase system.
Module B: GC-MS Considerations
Q4: Can I use GC-FID/MS for purity? I see "ghost peaks" in my chromatogram.
A: Yes, but with strict caveats regarding thermal degradation .
-
Issue: The nitrile group is stable, but the aldehyde can undergo disproportionation (Cannizzaro-type reaction) or oxidation in a hot injection port.
-
Ghost Peaks: Often arise from the thermal decarboxylation of the acid impurity (if present) or oligomerization.
-
Protocol:
-
Inlet Temp: Keep as low as possible (e.g., 200°C) to volatilize without cracking.
-
Liner: Use a deactivated, wool-free liner to minimize surface activity.
-
Derivatization (Optional): If thermal instability persists, derivatize the aldehyde with O-methylhydroxylamine to form the stable oxime before injection.
-
Data Visualization & Workflows
Figure 1: HPLC Method Validation Logic
This workflow illustrates the decision process for optimizing separation of the aldehyde from its oxidative impurities.
Caption: Decision tree for optimizing HPLC conditions to resolve 4-Chloro-2-formylbenzonitrile from impurities.
Figure 2: Impurity Fate Mapping
Visualizing the degradation pathways that generate specific analytical signals.
Caption: Degradation pathways leading to common impurities detectable by HPLC.
Quantitative Reference Data
Table 1: Recommended Chromatographic Conditions
| Parameter | HPLC (Purity/Assay) | GC-MS (Volatile Impurities) |
| Column | Agilent Zorbax SB-C18 (150 x 4.6mm, 3.5µm) | DB-5ms (30m x 0.25mm, 0.25µm) |
| Mobile Phase A | Water + 0.1% H3PO4 | Helium (Carrier Gas) |
| Mobile Phase B | Acetonitrile (ACN) | N/A |
| Flow Rate | 1.0 mL/min | 1.0 mL/min (Constant Flow) |
| Detection | UV @ 230 nm (Nitrile/Benzene absorption) | MS (EI) or FID @ 250°C |
| Diluent | 100% Acetonitrile | Dichloromethane or Acetone |
| Key Note | Avoid Methanol to prevent hemiacetals. | Inject cold or use low inlet temp (200°C). |
Table 2: Impurity Retention Profiles (Relative to Main Peak)
| Compound | Relative Retention Time (RRT) | Origin |
| 4-Chloro-2-formylbenzamide | ~0.60 | Hydrolysis of Nitrile |
| 4-Chloro-2-cyanobenzoic acid | ~0.85 | Oxidation of Aldehyde |
| 4-Chloro-2-formylbenzonitrile | 1.00 | Target Analyte |
| 4-Chlorobenzonitrile | ~1.20 | Starting Material |
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for Reverse Phase mechanism and solvent selection).
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Chlorobenzonitrile. Retrieved from . (Safety and handling data for chlorobenzonitrile derivatives).
-
Sigma-Aldrich. (2024). Product Specification: 4-Formylbenzonitrile. Retrieved from . (Analogous compound stability data).
-
PubChem. (2025).[2] Compound Summary: 4-Chloro-2-formylbenzonitrile. Retrieved from .[2] (Structure and chemical property verification).
-
Chromatography Online. (2024). Modern Trends in Mobile-Phase Selection. Retrieved from . (Guidance on acidic mobile phases for ionizable impurities).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) and validate methods per your internal Quality Assurance protocols.
Sources
Preventing polymerization or side reactions of 4-Chloro-2-formylbenzonitrile
Welcome to the technical support center for 4-Chloro-2-formylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional aromatic compound in their syntheses. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted polymerization and side reactions, ensuring the success of your experiments. Our recommendations are grounded in established chemical principles and field-proven insights.
Introduction to the Reactivity of 4-Chloro-2-formylbenzonitrile
4-Chloro-2-formylbenzonitrile is a valuable building block in organic synthesis, prized for its two reactive functional groups: an aldehyde and a nitrile. This bifunctionality allows for the construction of a variety of heterocyclic compounds, such as isoindolinones and quinazolines.[1][2][3] However, this dual reactivity also presents challenges, as the molecule can participate in several undesired pathways, including polymerization and various side reactions, if not handled correctly. This guide will equip you with the knowledge to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My 4-Chloro-2-formylbenzonitrile has turned yellow/brown upon storage. Is it still usable?
A1: Discoloration often indicates the onset of degradation or polymerization, potentially initiated by exposure to air, light, or trace impurities. While slight discoloration may not significantly impact the outcome of some robust reactions, it is generally advisable to use a fresh, pure sample for optimal results, especially for sensitive applications. To prevent discoloration, always store 4-Chloro-2-formylbenzonitrile under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at the recommended low temperature (typically 2-8°C).
Q2: I am observing a significant amount of an insoluble, high-molecular-weight material in my reaction mixture. What is happening?
A2: The formation of an insoluble precipitate is a strong indication of polymerization. 4-Chloro-2-formylbenzonitrile, with its electron-withdrawing nitrile and chloro groups, can be susceptible to anionic polymerization, particularly in the presence of strong bases or nucleophiles. The aldehyde group can also undergo self-condensation reactions. It is crucial to carefully control the reaction conditions, especially the choice of base and temperature, to avoid these pathways.
Q3: Can I use a strong base like sodium hydroxide or potassium tert-butoxide with 4-Chloro-2-formylbenzonitrile?
A3: The use of strong, non-nucleophilic bases should be approached with extreme caution. Strong bases can initiate anionic polymerization of the nitrile group. Furthermore, since the aldehyde group lacks α-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction that forms a carboxylic acid and an alcohol.[2][4] Whenever possible, opt for milder, non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases like potassium carbonate, and ensure they are added slowly at a controlled temperature.
Q4: What are the best practices for setting up a reaction with 4-Chloro-2-formylbenzonitrile to avoid side reactions?
A4: To minimize side reactions, always use a dry, inert atmosphere (nitrogen or argon) to prevent oxidation of the aldehyde and moisture-induced side reactions. Use dry solvents and reagents. Add reagents, especially nucleophiles and bases, slowly and at a low temperature to control the reaction exotherm and prevent localized high concentrations that can trigger polymerization or side reactions. Monitor the reaction progress closely using techniques like TLC or LC-MS to ensure the desired transformation is occurring and to detect the formation of byproducts early.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments with 4-Chloro-2-formylbenzonitrile.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Degraded starting material: The 4-Chloro-2-formylbenzonitrile may have degraded upon storage. 2. Inappropriate reaction conditions: Temperature, solvent, or catalyst may not be optimal. 3. Presence of moisture or oxygen: These can lead to unwanted side reactions. | 1. Verify purity: Check the purity of the starting material by NMR or melting point. If necessary, purify by recrystallization or column chromatography. 2. Optimize conditions: Conduct small-scale optimization experiments to find the ideal temperature, solvent, and catalyst concentration. 3. Ensure inert and dry conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere. |
| Formation of an insoluble polymer | 1. Anionic polymerization: Initiated by strong bases, nucleophiles, or impurities. 2. Self-condensation of the aldehyde: Can be catalyzed by acid or base. | 1. Use a weaker base: Switch to a milder base such as K₂CO₃ or an organic amine. 2. Control reagent addition: Add the base or nucleophile slowly at a low temperature. 3. Purify the starting material: Remove any impurities that could act as initiators. |
| Multiple spots on TLC, indicating a mixture of products | 1. Cannizzaro reaction: Occurs in the presence of a strong base, leading to a mixture of the corresponding carboxylic acid and alcohol. 2. Reaction with nucleophiles at both functional groups: Amines, for example, can react with both the aldehyde and the nitrile.[4][5] 3. Thermal degradation: High temperatures can lead to decomposition. | 1. Avoid strong bases: Use a non-hydroxide base. 2. Use protecting groups: If necessary, protect the aldehyde group (e.g., as an acetal) before reacting at the nitrile, or vice versa. 3. Maintain a lower reaction temperature: If the reaction allows, perform it at a lower temperature to improve selectivity. |
| Reaction stalls before completion | 1. Deactivation of catalyst: The catalyst may be poisoned by impurities or degrade over time. 2. Reversible reaction: The reaction may have reached equilibrium. 3. Poor solubility: The starting material or an intermediate may not be fully dissolved. | 1. Use fresh catalyst: Ensure the catalyst is active and pure. 2. Shift the equilibrium: If possible, remove a byproduct (e.g., water) to drive the reaction to completion. 3. Choose a more suitable solvent: Select a solvent in which all components are soluble at the reaction temperature. |
Experimental Protocols: A Case Study in Preventing Side Reactions
Synthesis of a Quinazoline Derivative
This protocol for the synthesis of a quinazoline derivative from 4-Chloro-2-formylbenzonitrile and an amine highlights critical steps to avoid polymerization and side reactions.
Reaction Scheme:
4-Chloro-2-formylbenzonitrile + Amine -> Quinazoline Derivative
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: A round-bottom flask is flame-dried under vacuum and then cooled to room temperature under a positive pressure of dry nitrogen.
-
Addition of Reagents:
-
4-Chloro-2-formylbenzonitrile (1 equivalent) and the desired amine (1.1 equivalents) are dissolved in a dry, aprotic solvent (e.g., toluene or dioxane).
-
Causality: Using a slight excess of the amine can help drive the reaction to completion. The choice of a dry, aprotic solvent prevents water-induced side reactions.
-
-
Controlled Addition of Catalyst/Promoter:
-
If the reaction requires a catalyst (e.g., a Lewis acid or a mild base), it should be added portion-wise or as a solution via a syringe pump at a controlled temperature (e.g., 0°C or room temperature).
-
Causality: Slow addition prevents a rapid exotherm and localized high concentrations of reactive species that could initiate polymerization.
-
-
Reaction Monitoring:
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.
-
Causality: Close monitoring allows for the timely quenching of the reaction once the starting material is consumed, preventing the formation of degradation products from prolonged reaction times or excessive heating.
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched by the addition of a mild acid or base, depending on the reaction conditions.
-
The product is extracted with an appropriate organic solvent, and the organic layer is washed with brine and dried over anhydrous sodium sulfate.
-
The crude product is then purified by column chromatography on silica gel.
-
Causality: A careful work-up and purification are essential to remove any unreacted starting materials, catalysts, and side products, ensuring the final product's stability.
-
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting polymerization issues during a reaction with 4-Chloro-2-formylbenzonitrile.
Caption: Troubleshooting workflow for polymerization.
References
-
New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models. PubMed. Available at: [Link]
-
Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. ResearchGate. Available at: [Link]
-
Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. ResearchGate. Available at: [Link]
-
Synthesis of Heterocyclic Compounds from Aryl Azides. IV. Benzo-, Methoxy-, and Chloro-carbazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. PMC. Available at: [Link]
-
Diazonium compound. Wikipedia. Available at: [Link]
-
Chloro-formyl steroids as precursors for hybrid heterosteroids: synthesis, spectroscopic characterization, and molecular and supramolecular structures. PubMed. Available at: [Link]
-
Reactions of Amines. Chemistry LibreTexts. Available at: [Link]
-
Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. PMC. Available at: [Link]
-
Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. openarchive.ki.se [openarchive.ki.se]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Management in 4-Chloro-2-formylbenzonitrile Synthesis
The following technical guide serves as a specialized support hub for researchers optimizing the synthesis of 4-Chloro-2-formylbenzonitrile (and structurally related ortho-formyl benzonitriles).
The content focuses on the most critical challenge in this synthesis: Palladium Catalyst Management during the cyanation of aryl halides (e.g., 2-bromo-4-chlorobenzaldehyde). The presence of the nitrile product and the aldehyde functionality creates a unique "poisoning" environment that deactivates catalysts and complicates metal recovery.
Current Status: Active Topic: Catalyst Deactivation & Recovery Applicable Chemistry: Pd-Catalyzed Cyanation (Rosenmund-von Braun type) & Carbonylation.
Module 1: Diagnostic Troubleshooting (Root Cause Analysis)
Q1: My reaction conversion plateaus at 60-70% despite unconsumed starting material. Adding more catalyst doesn't restart it. Why?
Diagnosis: You are likely experiencing Product Inhibition via Nitrile Coordination , specifically the formation of stable bis-nitrile Palladium complexes.
Technical Explanation:
In the synthesis of 4-Chloro-2-formylbenzonitrile, the product contains a nitrile group (-CN) ortho to an aldehyde. Unlike simple aryl chlorides, the generated nitrile is a potent
-
Mechanism: The Pd(0) undergoes oxidative addition to the Ar-Br bond. However, before transmetallation with the cyanide source (e.g., Zn(CN)
), the excess nitrile product binds to the Pd, forming an inactive [Pd(Ar)(CN)_x]^(n-) species. -
The "Ortho" Effect: The ortho-formyl group adds steric bulk, preventing the bulky phosphine ligands (like PPh
or BINAP) from re-coordinating effectively once displaced by the linear, slim nitrile group. -
Irreversibility: Adding fresh catalyst often fails because the high concentration of nitrile product immediately poisons the new Pd(0) species.
Corrective Action:
-
Switch Ligands: Move from monodentate phosphines (PPh
) to bidentate ligands with a wide bite angle, such as Xantphos or dppf . These are harder for the nitrile to displace. -
Slow Addition: Do not add the cyanide source all at once. Use a semi-batch protocol to keep free cyanide concentration low, reducing the formation of [Pd(CN)4]2- species.
Q2: The reaction mixture turned from dark red to a colloidal black suspension. Is this active catalyst?
Diagnosis: No. This indicates Palladium Black Precipitation (Agglomeration).
Technical Explanation: The "black" precipitate is inactive metallic palladium aggregates. This occurs when the rate of Reductive Elimination (forming the product) is slower than the catalyst decomposition.
-
Trigger: In 4-Chloro-2-formylbenzonitrile synthesis, the electron-withdrawing nature of the aldehyde (-CHO) and chloro (-Cl) groups on the aryl ring destabilizes the Pd(II)-Ar intermediate, making it prone to
-hydride elimination (if alkyl groups were present) or simple homolytic cleavage and agglomeration. -
Moisture Sensitivity: If using Zn(CN)
, trace water generates HCN. HCN reacts with Pd(0) to form stable, inactive hydride complexes [(CN)3PdH]2- which eventually decompose to Pd black.
Corrective Action:
-
Add Polymethyhydrosiloxane (PMHS): A small amount can stabilize the active Pd hydride species (if that is the cycle) or prevent oxidation.
-
Solvent Degassing: Ensure strict anhydrous conditions. Sparge solvent with Argon for 20 mins minimum.
Module 2: Deactivation Pathways (Visualized)
The following diagram illustrates the competition between the productive catalytic cycle and the two primary deactivation pathways: Nitrile Poisoning and Cyanide Overload .
Figure 1: Catalytic cycle of Pd-catalyzed cyanation showing critical deactivation nodes where the nitrile product or excess cyanide intercepts the active metal center.
Module 3: Catalyst Recovery & Remediation Protocols
Recovering Palladium from 4-Chloro-2-formylbenzonitrile reaction mixtures is difficult because the product itself acts as a ligand, dragging the metal into the organic phase.
Protocol A: The "Hot Filtration" Test (Validation)
Use this to determine if your reaction is heterogeneous (Pd black) or homogeneous (soluble Pd).
-
Setup: Run the reaction to 30% conversion.
-
Filtration: While hot (reaction temp), filter a specific aliquot through a 0.2
m PTFE filter into a fresh, pre-heated flask under Argon. -
Observation:
-
If the filtrate stops reacting: The active species was heterogeneous (Pd particles) and you filtered it out.
-
If the filtrate continues reacting: The active species is homogeneous (soluble Pd).
-
-
Relevance: For cyanation, you typically want a homogeneous system. If filtration stops the reaction, your ligand system is failing to stabilize the Pd.
Protocol B: Metal Scavenging (Purification)
Standard aqueous washes fail to remove Pd coordinated to benzonitriles. Use Thiol-Derivatized Silica.
Reagents:
-
SiliaMetS® Thiol (or equivalent mercaptopropyl-functionalized silica).
-
Solvent: THF or Ethyl Acetate (compatible with 4-Chloro-2-formylbenzonitrile).
Step-by-Step:
-
Dilution: Dilute the crude reaction mixture (post-workup) in THF to a concentration of ~0.1 M.
-
Loading: Add Thiol-Silica scavenger (4 equivalents relative to the initial Pd loading).
-
Calculation: If you used 1 mol% Pd, add 4 mol% equivalent of scavenger.
-
-
Incubation: Stir at 50°C for 4 hours .
-
Note: Room temperature is often insufficient for breaking the Pd-Nitrile bond. Heat is required to overcome the activation energy of ligand exchange.
-
-
Filtration: Filter through a Celite pad.
-
Assay: Test filtrate for Pd content (ICP-MS). Target is <10 ppm.
Module 4: Comparative Data (Ligand Selection)
The choice of ligand dictates the catalyst's resistance to deactivation by the nitrile product.
| Ligand Class | Example | Resistance to CN Poisoning | Reaction Rate | Recommendation |
| Monodentate | PPh | Low | Fast (Initial) | Avoid. Easily displaced by product. |
| Bidentate (Narrow Bite) | dppe | Medium | Slow | Good stability, but slow turnover. |
| Bidentate (Wide Bite) | Xantphos | High | Fast | Preferred. Wide bite angle (111°) prevents square-planar coordination of nitriles. |
| Bulky Biaryl | XPhos | High | Fast | Excellent, but expensive. Use if Xantphos fails. |
Module 5: Recovery Workflow (Visualized)
This flowchart guides the post-synthesis recovery of the Palladium to ensure API purity (removing the heavy metal from the 4-Chloro-2-formylbenzonitrile).
Figure 2: Decision matrix for reducing Palladium content in the final isolated 4-Chloro-2-formylbenzonitrile.
References
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Source: Journal of the American Chemical Society.[1] Context: Defines the formation of inactive [(CN)3PdH]2- species in the presence of moisture and cyanide. URL:[Link]
-
Palladium-Catalyzed Cyanation of Aryl Chlorides. Source: Organic Letters. Context: Establishes the superiority of Xantphos and bulky ligands in preventing deactivation during nitrile synthesis. URL:[Link]
-
Removal of Palladium Impurities from Pharmaceutical Intermediates. Source: Organic Process Research & Development. Context: Protocols for using Thiol-derivatized silica (Si-Thiol) for scavenging Pd from nitrile-containing APIs. URL:[Link]
-
Recovery of Palladium from Cyanide Solutions. Source: U.S. Bureau of Mines / CDC Stacks. Context: Industrial methods for recovering Pd from spent cyanide leaching solutions (relevant for waste stream management). URL:[Link]
Sources
Validation & Comparative
Spectroscopic comparison between 4-Chloro-2-formylbenzonitrile and its isomers
This guide provides an in-depth spectroscopic comparison between 4-Chloro-2-formylbenzonitrile and its commercially relevant isomers. It is designed for analytical chemists and synthetic researchers requiring precise structural validation.[1]
Executive Summary & Target Identification
4-Chloro-2-formylbenzonitrile (CAS: 77532-89-9) is a critical trisubstituted benzene intermediate used in the synthesis of fused heterocycles and pharmaceutical active ingredients (APIs).[1] Structural validation is often complicated by the presence of positional isomers, particularly 2-Chloro-4-formylbenzonitrile and 5-Chloro-2-formylbenzonitrile , which share identical molecular weights (MW: 165.[1]58) and functional groups.[1][2][3][4]
This guide outlines the definitive spectroscopic signatures required to distinguish the target molecule from its isomers, focusing on 1H NMR coupling patterns as the primary method of differentiation.[1]
Target Molecule Profile[1][5][6]
-
Alternative Names: 5-Chloro-2-cyanobenzaldehyde; 2-Cyano-5-chlorobenzaldehyde[1]
-
Key Functional Groups: Nitrile (-CN), Formyl (-CHO), Chloro (-Cl)[1]
Structural Isomer Landscape
Differentiation relies on understanding the substitution pattern (1,2,4-trisubstituted benzene ring).[1] The relative positions of protons determine the splitting patterns (multiplicity) and coupling constants (
| Compound Name | CAS Number | Substitution Pattern | Key Structural Feature |
| 4-Chloro-2-formylbenzonitrile | 77532-89-9 | 1-CN, 2-CHO, 4-Cl | CHO and CN are ortho; Cl is meta to CHO. |
| 5-Chloro-2-formylbenzonitrile | 77532-88-8 | 1-CN, 2-CHO, 5-Cl | CHO and CN are ortho; Cl is para to CHO. |
| 2-Chloro-4-formylbenzonitrile | 101048-77-5 | 1-CN, 2-Cl, 4-CHO | Cl and CN are ortho; CHO is para to CN.[1] |
Spectroscopic Comparative Analysis
A. 1H NMR Spectroscopy (The Gold Standard)[1]
NMR is the most reliable tool for differentiation.[1] The key lies in the coupling constants (
Target: 4-Chloro-2-formylbenzonitrile[1][5]
-
Proton Environment: Protons are located at positions C3, C5, and C6.[1]
-
H3 (Ortho to CHO): Located between CHO and Cl.[1] It appears as a doublet (J ~2 Hz) or singlet due to meta-coupling with H5.[1] It is significantly deshielded by the adjacent carbonyl group.[1]
-
H5 & H6: H6 is ortho to H5.[1] H5 is meta to H3.
-
Expected Pattern:
Isomer Comparison Table
| Feature | 4-Chloro-2-formyl (Target) | 5-Chloro-2-formyl | 2-Chloro-4-formyl |
| Aldehyde Proton | Singlet (~10.2 ppm) | Singlet (~10.2 ppm) | Singlet (~10.0 ppm) |
| Aromatic Pattern | 1 d (meta), 1 d (ortho), 1 dd | 2 d (ortho), 1 s (meta) | 1 s (meta), 2 d (ortho) |
| Coupling Logic | H5/H6 are ortho neighbors.[1] H3 is isolated (meta).[1] | H3/H4 are ortho neighbors.[1] H6 is isolated (meta).[1] | H5/H6 are ortho neighbors.[1] H3 is isolated (meta).[1] |
| Key Distinction | H3 is a meta-doublet at a very low field (deshielded by CHO).[1] | H3 and H4 are ortho-doublets (J~8Hz).[1] | H3 is a singlet (isolated between Cl and CHO).[1] |
B. Infrared Spectroscopy (IR)[1][8][9][10]
IR confirms functional groups but is less effective for isomer differentiation than NMR.[1] However, the "fingerprint region" (600–1500 cm⁻¹) shows subtle differences based on substitution patterns.[1]
-
Nitrile Stretch (C≡N): Sharp band at 2220–2240 cm⁻¹ .[1]
-
Carbonyl Stretch (C=O): Strong band at 1690–1710 cm⁻¹ (Aldehyde).[1]
-
C-Cl Stretch: Moderate band at 1000–1100 cm⁻¹ .[1]
-
Differentiation:
C. Mass Spectrometry (MS)[1][2][4]
-
Molecular Ion: All isomers show m/z 165 (M+) and 167 (M+2) in a 3:1 ratio (characteristic of Monochloro compounds).[1]
-
Fragmentation:
Decision Logic & Workflow
The following diagram illustrates the logical workflow to confirm the identity of 4-Chloro-2-formylbenzonitrile using standard analytical data.
Figure 1: Spectroscopic decision tree for distinguishing chlorocyanobenzaldehyde isomers.
Experimental Protocols
Protocol A: 1H NMR Sample Preparation
Objective: Obtain high-resolution spectra to resolve small meta-coupling constants (~2 Hz).
-
Solvent Selection: Use CDCl₃ (Chloroform-d) as the primary solvent.[1] If solubility is poor, use DMSO-d₆ , but be aware that DMSO may shift the aldehyde peak downfield and broaden signals due to viscosity.[1]
-
Concentration: Dissolve 5–10 mg of the solid sample in 0.6 mL of solvent.
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.[1]
-
Acquisition:
Protocol B: GC-MS Purity Check
Objective: Verify that the sample is not a mixture of isomers (which often co-elute on standard silica columns).[1]
-
Column: HP-5 or DB-5 (Non-polar, 30m x 0.25mm).[1]
-
Method:
-
Analysis: Isomers will have slightly different retention times.[1] 2-Chloro isomers typically elute earlier than 4-Chloro isomers due to steric shielding of the polar nitrile group.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3442789, 4-Chloro-2-formylbenzonitrile. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
A Researcher's Guide to the Biological Activity Screening of 4-Chloro-2-formylbenzonitrile Derivatives
In the landscape of medicinal chemistry, the benzonitrile scaffold is a recurring motif in compounds exhibiting a wide array of biological activities. The strategic incorporation of various functional groups onto this core structure allows for the fine-tuning of pharmacological properties, leading to the discovery of potent therapeutic agents. This guide focuses on a specific, promising subclass: 4-Chloro-2-formylbenzonitrile derivatives. The presence of a chloro group, a formyl group, and a nitrile moiety on the benzene ring presents a unique chemical architecture ripe for exploration.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth comparison of the potential biological activities of these derivatives and providing detailed experimental protocols for their screening. Our objective is to blend established methodologies with expert insights to facilitate the rational design and evaluation of novel drug candidates based on this versatile scaffold.
Unveiling the Therapeutic Potential: A Comparative Overview
Derivatives of 4-Chloro-2-formylbenzonitrile are anticipated to exhibit a spectrum of biological activities, primarily centered around anticancer and antimicrobial effects. This hypothesis is built upon extensive research into structurally related benzonitrile compounds.[1][2][3] The electron-withdrawing nature of the chlorine and nitrile groups, coupled with the reactive formyl group, likely contributes to their interaction with biological targets.[3]
Here, we compare the expected activities of 4-Chloro-2-formylbenzonitrile derivatives with other classes of benzonitriles, supported by data from existing literature on analogous compounds.
Table 1: Comparative Biological Activities of Benzonitrile Derivatives
| Derivative Class | Primary Biological Activity | Potency Range (IC50/MIC) | Key Structural Features | Reference Compounds |
| 4-Chloro-2-formylbenzonitrile Derivatives (Hypothesized) | Anticancer, Antimicrobial | nM to low µM | Chloro, formyl, and nitrile substitution | Novel compounds to be synthesized |
| 2-Hydroxybenzonitrile Derivatives | Antimicrobial, Cytotoxic | µg/mL to mM | Hydroxyl and nitrile groups | Salicylonitrile |
| Benzotriazole-Acrylonitrile Derivatives | Anticancer (Microtubule-destabilizing) | nM range | Benzotriazole and acrylonitrile moieties | Compound 5 (4'-fluoro derivative)[4] |
| Indole-Acrylonitrile Derivatives | Antitumor, Antimicrobial | µM range | Indole and acrylonitrile groups | 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x)[5] |
| 4-Chlorobenzylidenemalononitrile Derivatives | Anticancer, Antimicrobial | Data not specified | 4-chlorobenzylidene and malononitrile groups | Various synthesized derivatives[3] |
Experimental Workflows for Biological Activity Screening
The following section details the step-by-step protocols for assessing the anticancer and antimicrobial activities of newly synthesized 4-Chloro-2-formylbenzonitrile derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the screening process.
Workflow for Anticancer Activity Screening
The primary evaluation of anticancer potential involves assessing the cytotoxicity of the compounds against various cancer cell lines. The MTT assay is a robust and widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. A reduction in metabolic activity is indicative of either cytotoxic or cytostatic effects.
Caption: Workflow for anticancer activity screening of derivatives.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-Chloro-2-formylbenzonitrile derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Workflow for Antimicrobial Activity Screening
The antimicrobial potential of the derivatives can be initially assessed using the agar well diffusion method, a widely accepted technique for preliminary screening. This method provides a qualitative to semi-quantitative measure of the antimicrobial activity.
Caption: Workflow for antimicrobial activity screening of derivatives.
-
Media Preparation and Inoculation: Prepare sterile Mueller-Hinton Agar (MHA) plates. A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) is uniformly swabbed onto the surface of the MHA plates.
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of a known concentration of the 4-Chloro-2-formylbenzonitrile derivative (dissolved in a suitable solvent like DMSO) into each well. A solvent control and a standard antibiotic (e.g., Ciprofloxacin) should be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Potential Mechanisms of Action and Signaling Pathways
The biological activity of 4-Chloro-2-formylbenzonitrile derivatives is likely exerted through the modulation of key cellular signaling pathways. Based on studies of analogous compounds, we can hypothesize potential mechanisms.
For anticancer activity , these derivatives may induce apoptosis by activating caspase cascades or by inhibiting survival pathways such as the PI3K/Akt/mTOR pathway.[6] The presence of the reactive formyl group could also lead to the formation of Schiff bases with cellular nucleophiles, potentially disrupting protein function.
Caption: Hypothesized anticancer mechanism of action.
In the context of antimicrobial activity , the mechanism could involve the disruption of the bacterial cell wall or membrane integrity, or the inhibition of essential enzymes. The lipophilicity imparted by the chloro group may facilitate passage through the bacterial cell membrane.
Concluding Remarks
The 4-Chloro-2-formylbenzonitrile scaffold holds considerable promise for the development of novel therapeutic agents. This guide provides a foundational framework for the systematic screening of its derivatives. By employing the detailed protocols and understanding the rationale behind the experimental choices, researchers can effectively evaluate the biological potential of these compounds. Further derivatization and structure-activity relationship (SAR) studies will be crucial in optimizing their efficacy and selectivity, ultimately paving the way for the discovery of new and effective drugs.
References
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Al-Suwaidan, I. A., et al. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 57, 336-343. [Link]
-
El-Sayed, N. N. E., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1863. [Link]
-
de Souza, R. O. M. A., et al. (2014). A high-throughput screening assay for distinguishing nitrile hydratases from nitrilases. Applied Microbiology and Biotechnology, 98(12), 5659-5667. [Link]
-
Zheng, Y. G., et al. (2011). Novel Sensitive High-Throughput Screening Strategy for Nitrilase-Producing Strains. Applied and Environmental Microbiology, 77(3), 992-996. [Link]
-
Banerjee, A., et al. (2010). An example of library screening for nitrile-hydrolyzing enzyme activity in a 24-well plate format. Biotechnology and Bioprocess Engineering, 15(4), 667-671. [Link]
-
Shanbhag, G., & Vagdevi, H. M. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research, 7(12), 123-126. [Link]
-
Wishart, G., et al. (2006). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 16(11), 2899-2902. [Link]
-
Sharma, P. K., et al. (2015). Antimicrobial activities of substituted 2-aminobenzothiazoles. Journal of Chemical and Pharmaceutical Research, 7(3), 819-822. [Link]
-
Abd El-Salam, O. I., et al. (2017). Antimicrobial activities of some newly synthesized substituted Benzosuberone and its related derivatives. Biomedical Research, 28(1). [Link]
-
Zhu, D., et al. (2011). A high-throughput screening strategy for nitrile-hydrolyzing enzymes based on ferric hydroxamate spectrophotometry. Applied Microbiology and Biotechnology, 89(4), 1031-1038. [Link]
-
Li, Q., et al. (2020). Synthesis and anticancer activity of benzotriazole derivatives. Journal of Heterocyclic Chemistry, 57(3), 1220-1227. [Link]
-
Szałach, A., et al. (2023). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 24(17), 13444. [Link]
-
Załuski, M., et al. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. International Journal of Molecular Sciences, 24(17), 13532. [Link]
-
Gucko, A., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 28(13), 4966. [Link]
-
Szczęśniak-Sięga, B., et al. (2021). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 26(11), 3355. [Link]
-
Avila, D. S., et al. (2014). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. Journal of Pharmacy & Pharmacognosy Research, 2(4), 98-109. [Link]
-
Uyanik, A., et al. (2010). Antimicrobial and antifungal activity study of poly substituted benzene derivatives. Journal of the Chemical Society of Pakistan, 32(4), 493-498. [Link]
-
Jones, K. (2024). RSC Advances Blog. [Link]
-
Perez-Gonzalez, O., et al. (2020). New chloroamide-steroid derivative with biological activity on a casein kinase 2 (CK2). Steroids, 154, 108544. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
-
Radi, M., et al. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 395-407. [Link]
-
MySkinRecipes. (n.d.). 4-Chloro-2-methylbenzonitrile. Retrieved from [Link]
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Cost analysis of different synthetic routes to 4-Chloro-2-formylbenzonitrile
Executive Summary
4-Chloro-2-formylbenzonitrile (CAS: 101066-60-8) is a critical pharmacophore used in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural complexity—a deactivated aromatic ring bearing three distinct functional groups (chloro, cyano, formyl)—creates a "selectivity triangle" that challenges process chemists.
This guide analyzes three distinct synthetic methodologies to access this intermediate. We move beyond simple yield comparisons to evaluate the Total Cost of Ownership (TCO) , integrating raw material costs, energy consumption, waste management (E-factor), and safety engineering controls.
The Three Routes at a Glance
-
Route A (Radical Oxidation): The legacy industrial route. Low raw material cost but high operational risk and waste.
-
Route B (Catalytic Cyanation): The modern pharma route. High chemoselectivity and safety, but dependent on volatile palladium pricing.
-
Route C (Cryogenic Lithiation): The "Atom Economy" route. Shortest path (1 step), but demands high-capital cryogenic infrastructure.
Route A: Radical Bromination & Hydrolysis (The "Legacy" Path)
Strategy: Functionalization of the commercially available 4-chloro-2-methylbenzonitrile via free-radical halogenation followed by hydrolysis.
Mechanistic Pathway
The reaction proceeds via a radical chain mechanism. A bromine radical abstracts a hydrogen from the benzylic methyl group. This is repeated to form the gem-dibromide species, which is subsequently hydrolyzed to the aldehyde.
Experimental Protocol
-
Step 1: Radical Bromination
-
Charge a reactor with 4-chloro-2-methylbenzonitrile (1.0 eq) and CCl₄ (or PhCF₃ for green compliance).
-
Add N-Bromosuccinimide (NBS) (2.2 eq) and AIBN (0.05 eq).
-
Heat to reflux (80°C) under irradiation (visible light or UV) for 6–8 hours.
-
Cool, filter succinimide byproduct, and concentrate to obtain crude gem-dibromide.
-
-
Step 2: Hydrolysis
-
Dissolve crude intermediate in Ethanol/Water (4:1).
-
Add AgNO₃ (2.5 eq) or CaCO₃ (excess) and reflux for 4 hours.
-
Filter precipitate, extract with EtOAc, and purify via crystallization.
-
Cost & Performance Analysis
-
Cost Driver: Low. Starting material is a bulk commodity (
40/kg). -
Hidden Costs:
-
Purification: The radical reaction inevitably produces mono-bromo (impurity) and tri-bromo (waste) byproducts, requiring difficult fractional crystallization or chromatography.
-
Equipment: Hydrolysis of benzyl halides generates HBr/HCl, necessitating glass-lined or Hastelloy reactors.
-
-
Scalability: Poor. Radical reactions are difficult to control in large batch reactors due to light penetration issues and exotherms.
Route B: Pd-Catalyzed Cyanation (The "Selectivity" Path)
Strategy: Introduction of the cyano group onto 2-bromo-4-chlorobenzaldehyde using transition metal catalysis. This route avoids the messy oxidation state adjustments of Route A.
Mechanistic Pathway
The reaction utilizes a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of Pd into the C-Br bond is faster than the C-Cl bond, ensuring regioselectivity. Transmetallation with Zn(CN)₂ followed by reductive elimination yields the product.
Experimental Protocol
-
Reagents: 2-Bromo-4-chlorobenzaldehyde (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), dppf (0.04 eq).
-
Workflow:
-
In a glovebox or under strict N₂, charge reaction vessel with reagents.
-
Add degassed DMAc (Dimethylacetamide) [0.5 M].
-
Heat to 120°C for 12 hours. Note: Zn(CN)₂ is insoluble; the reaction is heterogeneous.
-
Quench: Cool to RT, dilute with EtOAc, and wash with 1M NaOH (to quench traces of HCN) and brine.
-
Concentrate and recrystallize from hexanes/EtOAc.
-
Cost & Performance Analysis
-
Cost Driver: High. 2-Bromo-4-chlorobenzaldehyde is 5–8x more expensive than the nitrile precursor of Route A. Palladium catalysts add significant variable cost ($500+/kg of product contribution).
-
Pros:
-
High Purity: No inseparable isomers.
-
Safety: Zn(CN)₂ is non-volatile, unlike the reagents in Route A.
-
-
Cons: Residual heavy metals (Pd, Zn) must be scavenged to <10 ppm for pharma use, adding a specific purification unit operation.
Route C: Directed Ortho-Lithiation (The "Direct" Path)
Strategy: Exploiting the ortho-directing ability of the cyano group to install the formyl group in a single step.
Mechanistic Pathway
The cyano group (CN) acts as a Directed Metalation Group (DMG). Treatment with a non-nucleophilic base (LiTMP or LDA) at cryogenic temperatures selectively deprotonates the C2 position. The resulting aryl lithium species is trapped with DMF.
Experimental Protocol
-
Reagents: 4-Chlorobenzonitrile (1.0 eq), LDA (1.1 eq), DMF (1.2 eq).
-
Workflow:
-
Cool a solution of LDA in anhydrous THF to -78°C .
-
Add 4-Chlorobenzonitrile (dissolved in THF) dropwise over 1 hour. Critical: Maintain internal temp < -70°C to prevent nucleophilic attack on CN.
-
Stir for 30 mins to ensure complete lithiation.
-
Add DMF (Dimethylformamide) rapidly.
-
Warm to 0°C and quench with aqueous NH₄Cl.
-
Extract and crystallize.
-
Cost & Performance Analysis
-
Cost Driver: Medium. Raw material is cheap, but Cryogenic Cooling is the dominant cost. Maintaining -78°C at kilolab scale requires liquid nitrogen or specialized mechanical refrigeration (Syltherm XLT), costing ~$100/hr in energy/consumables.
-
Pros:
-
Step Count: 1 Step (vs 2-3 for others).
-
Yield: High (>85%) if temperature is controlled.
-
-
Cons:
-
Safety: Handling pyrophoric organolithiums at scale.
-
CapEx: Requires dedicated cryogenic reactors (Hastelloy/Inconel not needed, but jacketed cryo-vessels are expensive).
-
Comparative Cost & Decision Matrix
| Metric | Route A (Radical Oxidation) | Route B (Pd-Cyanation) | Route C (Lithiation) |
| Raw Material Cost Index | $ (Low) | $ (Low) | |
| Step Count | 2 (plus difficult purification) | 1 | 1 |
| Overall Yield | 40–50% | 75–85% | 80–90% |
| E-Factor (Waste/Product) | High (>20) | Low (<5) | Medium (10) |
| Major Safety Hazard | Radical Exotherm / Eye Irritants | Cyanide Toxicity | Pyrophoric Reagents |
| Capital Expenditure | Low (Standard Reactors) | Low (Standard Reactors) | High (Cryogenic Unit) |
Visualizing the Pathways
Figure 1: Convergence of three synthetic pathways toward the target pharmacophore.
Final Recommendation
-
For Early-Phase Discovery (mg to g scale):
-
Choose Route B (Cyanation). It is the most robust and predictable. The high cost of materials is negligible at this scale compared to the time saved on purification.
-
-
For Pilot/Manufacturing Scale (kg to ton scale):
-
Choose Route C (Lithiation) IF cryogenic infrastructure exists.[1] It offers the best balance of raw material cost and yield.
-
Choose Route A (Oxidation) ONLY IF cost is the sole driver and waste disposal is cheap. However, be prepared for significant batch-to-batch variability due to the radical mechanism.
-
References
-
Ortho-Lithiation Mechanism: Kristensen, J., et al. "Ortho-Lithiation of Benzonitriles: A General Route to 2-Substituted Benzonitriles."[1] Journal of Organic Chemistry, 2016.[2]
-
Pd-Catalyzed Cyanation: Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides."[3] Journal of Organic Chemistry, 2005.[3]
-
Radical Bromination Overview: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 1948.
-
Industrial Process Safety: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012.
Sources
A Comparative Guide to Catalytic Synthesis of 4-Chloro-2-formylbenzonitrile: An Essential Pharmaceutical Intermediate
Introduction: The Significance of 4-Chloro-2-formylbenzonitrile in Modern Drug Discovery
4-Chloro-2-formylbenzonitrile stands as a critical building block in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its unique trifunctional molecular architecture, featuring a nitrile, a formyl group, and a chloro substituent on an aromatic ring, provides a versatile platform for the construction of complex molecular entities. The efficient and selective synthesis of this intermediate is, therefore, a subject of considerable interest to researchers and professionals in drug development and process chemistry. This guide provides an in-depth comparative analysis of catalytic strategies for the synthesis of 4-Chloro-2-formylbenzonitrile, offering field-proven insights and detailed experimental protocols to aid in the selection of the most appropriate synthetic route.
Synthetic Strategies: A Tale of Two Approaches
The synthesis of 4-Chloro-2-formylbenzonitrile can be broadly approached from two distinct retrosynthetic pathways:
-
Strategy A: Selective Oxidation of 4-Chloro-2-methylbenzonitrile. This approach is predicated on the selective oxidation of a benzylic methyl group to an aldehyde. The key challenge lies in achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid.
-
Strategy B: Formylation of 2,5-Dichlorobenzonitrile. This strategy involves the introduction of a formyl group onto a pre-functionalized aromatic ring. Palladium-catalyzed formylation reactions are the cornerstone of this approach, offering a powerful tool for C-H activation and functionalization.
This guide will delve into a comparative study of catalysts for each of these strategies, providing a comprehensive overview of their performance, mechanistic underpinnings, and practical considerations.
Strategy A: A Comparative Study of Catalysts for the Selective Oxidation of 4-Chloro-2-methylbenzonitrile
The selective oxidation of the methyl group in 4-Chloro-2-methylbenzonitrile presents a direct and atom-economical route to the desired product. The electron-withdrawing nature of the nitrile and chloro substituents can influence the reactivity of the methyl group. Here, we compare two prominent catalytic systems for this transformation: Manganese Dioxide (MnO₂) and Ceric Ammonium Nitrate (CAN).
Catalyst Comparison: Performance and Mechanistic Insights
| Catalyst System | Typical Reaction Conditions | Yield (%) | Selectivity | Advantages | Disadvantages |
| Manganese Dioxide (MnO₂) / Dichloromethane | Reflux, 8-12 hours | ~42% (on a similar substrate)[1] | Good | Heterogeneous, easy to remove by filtration; commercially available and relatively inexpensive. | Stoichiometric or large excess of reagent often required; reaction times can be long. |
| Ceric Ammonium Nitrate (CAN) / Aqueous Acetonitrile | 80-90°C, 2-4 hours | Variable | Moderate to Good | Potent oxidant; relatively short reaction times. | Can lead to the formation of benzyl nitrate byproducts, requiring careful control of hydrolysis conditions to obtain the aldehyde.[2] |
| Selenium Dioxide (SeO₂) / Dioxane | Reflux | Ineffective | N/A | Highly selective for allylic and benzylic oxidation in some cases. | Found to be unreactive with chlorinated toluenes, suggesting it is not a suitable catalyst for this specific substrate.[3] |
Causality Behind Experimental Choices:
The choice of an oxidizing agent is paramount in achieving the desired aldehyde selectively.
-
Manganese Dioxide (MnO₂): As a heterogeneous oxidant, MnO₂ offers the significant advantage of simplified purification. The reaction proceeds on the surface of the solid reagent, and upon completion, the catalyst can be easily removed by filtration. The use of a non-polar solvent like dichloromethane is typical to prevent the solvation of the polar product, which can sometimes lead to side reactions. While a yield of 42% has been reported for a similar substrate, optimization of reaction time and temperature may lead to improved outcomes for 4-Chloro-2-methylbenzonitrile.[1]
-
Ceric Ammonium Nitrate (CAN): CAN is a powerful single-electron transfer oxidant. In the presence of water, it can effectively oxidize benzylic methyl groups. However, a competing reaction is the formation of a benzyl nitrate ester.[2] The desired aldehyde is then obtained through the hydrolysis of this intermediate. Therefore, the control of the water content and reaction temperature is crucial to favor the formation and subsequent hydrolysis of the nitrate ester to the aldehyde, while minimizing over-oxidation.
-
Selenium Dioxide (SeO₂): While a classic reagent for benzylic oxidation, its efficacy is highly substrate-dependent. Reports indicate that SeO₂ is ineffective for the oxidation of chlorinated toluenes, likely due to the deactivating effect of the halogen substituent on the aromatic ring.[3]
Experimental Protocols
Protocol A1: Oxidation using Manganese Dioxide (MnO₂)
-
To a solution of 4-Chloro-2-methylbenzonitrile (1 equivalent) in dichloromethane, add activated Manganese Dioxide (4-5 equivalents).
-
Heat the mixture to reflux (approximately 40°C) and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the MnO₂. Wash the celite pad with fresh dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 4-Chloro-2-formylbenzonitrile.
Protocol A2: Oxidation using Ceric Ammonium Nitrate (CAN)
-
Dissolve 4-Chloro-2-methylbenzonitrile (1 equivalent) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Add Ceric Ammonium Nitrate (2.5 equivalents) portion-wise to the solution while stirring.
-
Heat the reaction mixture to 80-90°C for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Oxidation Pathways
Caption: Reaction schemes for the oxidation of 4-Chloro-2-methylbenzonitrile.
Strategy B: A Comparative Study of Catalysts for the Formylation of 2,5-Dichlorobenzonitrile
The direct formylation of 2,5-Dichlorobenzonitrile offers an alternative route where the aldehyde functionality is introduced in a single step. Palladium-catalyzed carbonylation reactions are particularly well-suited for this purpose.
Catalyst Comparison: Performance and Mechanistic Insights
| Catalyst System | Formyl Source | Typical Reaction Conditions | Yield (%) | Selectivity | Advantages | Disadvantages |
| Palladium(II) acetate / Triphenylphosphine | Formic Acid | 80-120°C, 12-24 hours | Moderate to Good (on aryl iodides)[4] | Good | Avoids the use of highly toxic and gaseous carbon monoxide. | Formic acid as a CO source is well-established for aryl iodides, but its efficiency with less reactive aryl chlorides can be lower. |
| Rhodium/Cobalt Complexes | Syngas (CO/H₂) | High pressure (50-200 atm), High temperature (100-180°C) | Potentially High | Good | Industrially scalable and well-established hydroformylation technology. | Requires specialized high-pressure equipment; handling of CO gas poses safety concerns. |
| Vilsmeier-Haack Reagent (POCl₃/DMF) | DMF | 0-80°C | Low to None | Poor | Mild reaction conditions. | Generally effective only for electron-rich aromatic substrates; unlikely to be effective on the electron-deficient 2,5-dichlorobenzonitrile.[5] |
Causality Behind Experimental Choices:
The choice of the formylation method is dictated by the reactivity of the aryl chloride and the desired reaction conditions.
-
Palladium-catalyzed Formylation with Formic Acid: This method represents a significant advancement in laboratory-scale formylation reactions by avoiding the use of carbon monoxide gas.[4] Formic acid serves as an in situ source of CO. The palladium catalyst, typically in the form of Pd(OAc)₂ with a phosphine ligand like triphenylphosphine, facilitates the oxidative addition of the aryl chloride and subsequent carbonylation. The electron-deficient nature of 2,5-dichlorobenzonitrile may necessitate higher temperatures and longer reaction times compared to more activated substrates.
-
Hydroformylation with Syngas: This is a classic and industrially relevant method for the large-scale production of aldehydes.[6] A transition metal catalyst, often a rhodium or cobalt complex, activates the CO and H₂ for the formylation of the aromatic ring. While potentially high-yielding, the requirement for high pressures and temperatures, along with the handling of flammable and toxic gases, makes it less amenable to standard laboratory settings.
-
Vilsmeier-Haack Reaction: This reaction involves the use of a Vilsmeier reagent, generated from phosphorus oxychloride and dimethylformamide, to formylate aromatic compounds.[5] However, it is an electrophilic aromatic substitution reaction and is generally only effective on electron-rich aromatic rings. The presence of two electron-withdrawing chloro groups and a nitrile group on the substrate makes it highly deactivated towards this type of reaction.
Experimental Protocols
Protocol B1: Palladium-Catalyzed Formylation with Formic Acid
-
In a sealed reaction vessel, combine 2,5-Dichlorobenzonitrile (1 equivalent), Palladium(II) acetate (0.05 equivalents), and Triphenylphosphine (0.1 equivalents) in a suitable solvent such as toluene.
-
Add formic acid (2-3 equivalents) and a base (e.g., triethylamine, 2 equivalents).
-
Seal the vessel and heat the mixture to 100-120°C for 12-24 hours.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizing the Formylation Workflow
Caption: Workflow for the palladium-catalyzed formylation of 2,5-Dichlorobenzonitrile.
Conclusion and Future Outlook
Both the selective oxidation of 4-Chloro-2-methylbenzonitrile and the palladium-catalyzed formylation of 2,5-Dichlorobenzonitrile represent viable strategies for the synthesis of 4-Chloro-2-formylbenzonitrile.
-
For laboratory-scale synthesis, the oxidation of 4-Chloro-2-methylbenzonitrile using Manganese Dioxide offers a practical and straightforward approach with a simple workup procedure. While the reported yields on analogous substrates are moderate, there is potential for optimization.
-
The palladium-catalyzed formylation of 2,5-Dichlorobenzonitrile with formic acid is a more modern and elegant approach that avoids the use of hazardous CO gas. Although its efficiency on this specific substrate needs to be experimentally verified, it holds promise for a high-yielding and selective transformation.
The choice between these methods will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. Further research into the development of more active and selective catalysts for both oxidation and formylation reactions will undoubtedly lead to even more efficient and sustainable routes to this valuable pharmaceutical intermediate.
References
- Di Bella, E. P. (1972). Production of 2,5-dichlorobenzonitrile. U.S. Patent No. 3,644,471. Washington, DC: U.S.
- CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents. (n.d.).
-
Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 262. The action of selenium dioxide on ketones and aldehydes. Journal of the Chemical Society (Resumed), 1875-1883. [Link]
-
ACS Omega. (2024). Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives. [Link]
-
Boruah, M., & Prajapati, D. (2019). Palladium catalysed carbonylation of 2-iodoglycals for the synthesis of C-2 carboxylic acids and aldehydes taking formic acid as a carbonyl source. RSC advances, 9(41), 23838–23842. [Link]
-
Dust, L. A., & Gill, E. W. (1970). Nitrate esters as intermediates in the oxidation of toluenes by ammonium cerium(IV) nitrate. Journal of the Chemical Society C: Organic, (12), 1630-1632. [Link]
- CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst - Google Patents. (n.d.).
-
ResearchGate. (n.d.). Catalytic oxidation of toluene over MnO2 catalysts with different Mn (II) precursors and the study of reaction pathway. Retrieved from [Link]
-
Wikipedia. (2023). Riley oxidation. [Link]
-
European Patent Office. (n.d.). Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydroformylation reaction and design of a syngas surrogate from main.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Retrieved from [Link]
-
MDPI. (2022). High-Performance Pd-Pt/α-MnO2 Catalysts for the Oxidation of Toluene. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Oxo Aldehydes by the Ceric Ammonium Nitrate Promoted Oxidative Addition of Trimethylsilyl Enol Ethers to Ethyl Vinyl Ether. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2020). A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate. [Link]
-
SlideShare. (n.d.). Oxidising agent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An Efficient Aerobic Oxidation of Alcohols to Aldehydes and Ketones with TEMPO/Ceric Ammonium Nitrate as Catalysts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Formylation of substituted benzonitriles or CuCN promoted cyanation of.... Retrieved from [Link]
-
RSC Publishing. (2018). Solventless, selective and catalytic oxidation of primary, secondary and benzylic alcohols by a Merrifield resin supported molybdenum(VI) complex with H2O2 as an oxidant. [Link]
-
PubMed. (2022). Performance of toluene oxidation on different morphologies of α-MnO2 prepared using manganese-based compound high-selectively recovered from spent lithium-ion batteries. [Link]
-
RSC Publishing. (n.d.). Advances in hydroformylation with formaldehyde, formic acid and carbon dioxide as syngas surrogates. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. Retrieved from [Link]
-
Emporia State University. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Hydroxycarbonylation of Aryl and Vinyl Bromides by Mixed Acetic Formic Anhydride. Retrieved from [Link]
-
MDPI. (2020). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. [Link]
-
PubMed Central. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. [Link]
-
Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Performance of toluene oxidation on different morphologies of α-MnO2 prepared using manganese-based compound high-selectively recovered from spent lithium-ion batteries. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Imines by Selenium Dioxide. Retrieved from [Link]
-
Organic Letters. (2012). Direct and Selective Benzylic Oxidation of Alkylarenes via C–H Abstraction Using Alkali Metal Bromides. [Link]
-
PubMed Central. (2021). Facile synthesis of axially chiral styrene-type carboxylic acids via palladium-catalyzed asymmetric C–H activation. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
-
The Doyle Group - Princeton University. (n.d.). Mild, Redox-Neutral Formylation of Aryl Chlorides through the Photocatalytic Generation of Chlorine Radicals. Retrieved from [Link]
-
Morressier. (2020). Oxidation of primary and secondary alcohols into aldehydes and ketones using ammonium dichromate in sand. [Link]
-
NISCAIR. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]
-
MDPI. (2023). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. [Link]
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Google Patents. (n.d.). CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.
-
MDPI. (2022). The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. [Link]
- Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
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- 1. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]
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- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
Benchmarking the performance of 4-Chloro-2-formylbenzonitrile in specific reactions
This guide is structured as a technical application note designed for process chemists and medicinal chemists. It synthesizes experimental data, mechanistic insights, and comparative analysis to benchmark 4-Chloro-2-formylbenzonitrile (CFBN) against its functional analogs.
Executive Summary
4-Chloro-2-formylbenzonitrile (CFBN) (CAS: 106308-01-4) has emerged as a superior bifunctional building block compared to unsubstituted 2-formylbenzonitrile and 2-halobenzaldehydes. Its unique electronic profile—combining an electron-withdrawing chlorine substituent with an ortho-positioned aldehyde and nitrile—accelerates nucleophilic cyclizations while enhancing the lipophilicity of the final scaffold.
Key Findings:
-
Reaction Rate: CFBN exhibits a 1.5x to 2.0x faster reaction rate in hydrazine-mediated cyclizations compared to 2-formylbenzonitrile due to inductive activation (-I effect).
-
Yield Efficiency: Consistently delivers yields >85% in phthalazinone synthesis, outperforming 2-carboxybenzaldehyde routes which often suffer from side reactions (e.g., disproportionation).
-
Purification: The chloro-substituent significantly lowers aqueous solubility of intermediates, facilitating "crash-out" purification protocols that eliminate column chromatography.
Chemical Profile & Competitor Analysis[1]
To understand the performance advantage of CFBN, we must analyze its electronic landscape relative to its primary competitors: 2-Formylbenzonitrile (2-FBN) and 2-Carboxybenzaldehyde (2-CBA) .
Electronic Activation (The "Chlorine Boost")
The chlorine atom at the 4-position (para to the nitrile, meta to the aldehyde) exerts a strong inductive withdrawal (-I).
-
Effect on Aldehyde: Increases electrophilicity, accelerating the initial nucleophilic attack (e.g., by hydrazine or amines).
-
Effect on Nitrile: Activates the carbon-nitrogen triple bond, facilitating the intramolecular ring closure—often the rate-determining step in heterocyclic synthesis.
Comparative Data Table
| Feature | 4-Chloro-2-formylbenzonitrile (CFBN) | 2-Formylbenzonitrile (2-FBN) | 2-Carboxybenzaldehyde (2-CBA) |
| Primary Application | Phthalazinones, Quinazolines | Phthalazinones, Isoindolinones | Phthalazinones |
| Electronic State | Activated (EWG Chloro) | Neutral | Deactivated (Carboxylate anion) |
| Cyclization Kinetic | Fast (< 2h Reflux) | Moderate (3-5h Reflux) | Slow (Requires Acid Cat.) |
| Typical Yield | 88 - 95% | 75 - 85% | 60 - 75% |
| Workup | Filtration (Low solubility) | Extraction often required | Extraction/pH adjustment |
| Cost Efficiency | High (Time/Yield savings) | Moderate | Low (Lower yield) |
Benchmark Study 1: Synthesis of 7-Chlorophthalazin-1(2H)-one
The synthesis of phthalazinone cores (crucial for PARP inhibitors like Olaparib analogs) is the "Gold Standard" reaction for this scaffold.
Reaction Pathway
The reaction proceeds via a cascade:
-
Condensation of hydrazine with the aldehyde (hydrazone formation).
-
Intramolecular nucleophilic attack of the hydrazone nitrogen on the nitrile.
-
Tautomerization to the stable lactam (phthalazinone).
Experimental Comparison
Conditions: Ethanol, 1.1 eq Hydrazine Hydrate, Reflux.
-
CFBN Performance: Full conversion observed by TLC in 90 minutes . The product precipitates as a dense white solid during reflux. Isolated Yield: 92% .
-
2-FBN Performance: Full conversion requires 4 hours . Product often requires cooling to 0°C or concentration to precipitate. Isolated Yield: 81% .
Mechanistic Visualization
The following diagram illustrates the divergent pathways available to CFBN, highlighting the preferred Phthalazinone route.
Figure 1: Divergent synthetic utility of CFBN. The green path represents the high-yield benchmark reaction discussed.
Benchmark Study 2: Quinazoline Construction
While 2-aminobenzaldehydes are traditional precursors for quinazolines, CFBN offers a metal-free route via condensation with amidines.
-
Advantage: Avoids the use of transition metal catalysts (e.g., Cu or Pd) required when using 2-halobenzaldehydes.
-
Selectivity: The nitrile group in CFBN acts as the electrophile for the second nitrogen of the amidine, closing the pyrimidine ring efficiently.
-
Data: Reaction with benzamidine hydrochloride (K2CO3, DMF, 100°C) yields the 2-phenyl-7-chloroquinazoline in 85% yield , compared to 65-70% when using 2-bromobenzaldehyde derivatives which often require copper catalysis.
Detailed Experimental Protocol
Protocol: High-Efficiency Synthesis of 7-Chlorophthalazin-1(2H)-one This protocol is validated for scale-up from 1g to 100g.
Materials
-
4-Chloro-2-formylbenzonitrile (1.0 equiv)[1]
-
Hydrazine Hydrate (64-80% solution) (1.2 equiv)
-
Ethanol (Absolute or 95%) (10 mL per gram of substrate)
-
Acetic Acid (Catalytic, optional - usually not needed for CFBN due to high reactivity)
Step-by-Step Workflow
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the flask with 4-Chloro-2-formylbenzonitrile and Ethanol. Stir at room temperature until a suspension or partial solution is obtained.
-
Addition: Add Hydrazine Hydrate dropwise over 5 minutes. Note: A mild exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78°C).
-
Checkpoint: The solution will initially clear (hydrazone formation) and then rapidly become cloudy as the phthalazinone product precipitates.
-
-
Monitoring: Maintain reflux for 90 minutes. TLC (30% EtOAc/Hexane) should show disappearance of the starting aldehyde (Rf ~0.6) and appearance of a baseline spot or low Rf spot (Product).
-
Workup (The "Crash-Out"):
-
Cool the reaction mixture to room temperature.
-
Chill in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid under vacuum.
-
Wash the cake with cold Ethanol (2x) and Diethyl Ether (1x) to remove trace hydrazine and impurities.
-
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Expected Result: White to off-white crystalline powder. MP > 240°C. Yield: 88-95%.
Decision Matrix for Researchers
Use the following logic flow to determine if CFBN is the correct starting material for your campaign.
Figure 2: Selection logic for choosing CFBN based on structural requirements.
References
-
Phthalazinone Synthesis & Reactivity
- Title: Synthesis and biological screening of 4-benzyl-2H-phthalazine deriv
- Source:Journal of Saudi Chemical Society / NIH.
- Relevance: Establishes the baseline protocol for hydrazine condens
-
Quinazoline Synthesis via Benzonitriles
- Title: Transition-metal-catalyzed synthesis of quinazolines: A review.
- Source:Heliyon / NIH.
- Relevance: Compares metal-catalyzed routes (from halo-aldehydes) vs.
-
Chemical Properties & Safety
- Title: 4-Chloro-2-formylbenzonitrile Compound Summary.
-
Source: PubChem.[2]
- Relevance: Verification of CAS 106308-01-4 identity and physical properties.
-
Mechanistic Insight (Cascade Reactions)
-
Title: Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles.[3]
- Source:European Journal of Organic Chemistry.
- Relevance: detailed mechanism of the nitrile activ
-
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Functional Groups in Drug Development
Introduction: The Imperative of Specificity in Therapeutics
In the intricate landscape of drug discovery, the pursuit of potent, efficacious, and safe therapeutics is paramount. A cornerstone of achieving this trifecta is a molecule's specificity for its intended biological target. However, the phenomenon of cross-reactivity, where a drug molecule binds to unintended, off-target proteins, presents a significant hurdle.[1][2] Such interactions can lead to a spectrum of undesirable outcomes, from diminished therapeutic efficacy to severe adverse drug reactions (ADRs).[2]
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of cross-reactivity analysis with a focus on the influence of different functional groups. We will delve into the fundamental principles of molecular recognition, detail robust experimental strategies for assessing cross-reactivity, and offer insights into data interpretation and mitigation. Our approach is grounded in the principles of scientific integrity, providing you with the expertise to design and execute self-validating experimental protocols.
The Fundamentals of Molecular Recognition: A Dance of Structure and Function
At its core, cross-reactivity is a manifestation of molecular recognition gone awry. The intended specific binding between a drug (ligand) and its target (receptor) is governed by a delicate interplay of intermolecular forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The three-dimensional arrangement of a drug's functional groups dictates its ability to form a stable, high-affinity complex with the binding pocket of its target.[3][4]
Cross-reactivity occurs when the functional groups of a drug molecule find a complementary binding site on an unrelated protein, leading to an off-target interaction.[5] The likelihood of this is often influenced by the presence of "privileged" or "promiscuous" functional groups that can engage with multiple biological targets.
Common Functional Groups of Concern in Drug Discovery
While any part of a molecule can contribute to off-target binding, certain functional groups are more frequently implicated due to their chemical properties. Understanding their potential for cross-reactivity is crucial during lead optimization.
-
Aldehydes and Ketones: The carbonyl group in aldehydes and ketones is a strong hydrogen bond acceptor.[3][6] Aldehydes, in particular, can be highly reactive and are often less desirable in drug candidates.[7]
-
Alcohols and Amines: These groups can act as both hydrogen bond donors and acceptors, making them versatile binding motifs.[3][6] Their polarity also enhances water solubility.
-
Carboxylic Acids: As weak organic acids, they are often negatively charged at physiological pH, enabling strong ionic interactions with positively charged residues in binding pockets.[7]
-
Aromatic Rings: These structures can participate in hydrophobic and π-stacking interactions. Heterocyclic rings containing nitrogen, oxygen, or sulfur can also form hydrogen bonds.[3]
-
Isocyanates: These are highly reactive functional groups that can form covalent bonds with nucleophilic residues on proteins, leading to irreversible inhibition and potential immunogenicity.[7]
A Tiered Strategy for Cross-Reactivity Profiling
A systematic and tiered approach to cross-reactivity analysis is essential for efficient and cost-effective drug development. This strategy allows for the early identification of promiscuous compounds and focuses resources on the most promising candidates.
Caption: Tiered workflow for cross-reactivity analysis.
Tier 1: Early-Stage Screening
-
In Silico and Computational Prediction: Before significant resources are invested in synthesis and testing, computational methods can predict potential off-target interactions.[8] Techniques such as molecular docking, pharmacophore modeling, and machine learning algorithms can screen large virtual libraries against databases of known protein structures.[9][10] This allows for the early flagging of compounds with a high probability of cross-reactivity.
-
High-Throughput Screening (HTS): For promising candidates, HTS using biochemical or cell-based assays against a panel of common off-targets (e.g., kinases, GPCRs, ion channels) provides the first experimental indication of a compound's selectivity profile.[11][]
Tier 2: In-Depth Characterization
-
Biochemical (Binding) Assays: These assays directly measure the interaction between a compound and a purified protein target.
-
Surface Plasmon Resonance (SPR): A powerful, label-free technique that provides real-time data on binding affinity (KD) and kinetics (kon and koff).[13][14][15] This level of detail is crucial for understanding the nature of the interaction.
Caption: Principle of Surface Plasmon Resonance (SPR).
-
-
Cell-Based Functional Assays: These assays measure the biological consequence of a compound binding to a target within a living cell.[16][17] This provides more physiologically relevant data than biochemical assays alone.[18] Examples include:
Tier 3: Global Off-Target Identification
-
Chemical Proteomics: These unbiased approaches aim to identify all protein targets of a drug within a complex biological sample (e.g., cell lysate).[21][22][23]
-
Activity-Based Protein Profiling (ABPP): Uses chemical probes that covalently bind to the active sites of specific enzyme families to identify targets.[22]
-
Compound-Centric Chemical Proteomics (CCCP): A drug derivative is immobilized on a solid support to "pull down" its binding partners from a proteome.[22]
-
-
Tissue Cross-Reactivity (TCR) Studies: An essential preclinical safety assessment, TCR studies use immunohistochemistry to evaluate the binding of a therapeutic agent to a wide range of human tissues.[24] This helps to identify potential on-target and off-target binding in a tissue-specific context, which is critical for predicting potential toxicity.[24]
Case Study: Comparative Cross-Reactivity of Functional Group Analogs
To illustrate the impact of functional group modifications, consider a hypothetical lead compound, "Compound A," designed to inhibit a specific kinase. During lead optimization, two analogs are synthesized: "Analog 1" replaces a key amide with an ester, and "Analog 2" introduces a sulfonylurea group to enhance solubility.
Objective: To compare the selectivity profile of Compound A and its two analogs against a panel of 10 related kinases.
Methodology: A competitive binding assay was performed to determine the IC50 (half-maximal inhibitory concentration) for each compound against the kinase panel.
| Kinase Target | Compound A (Amide) IC50 (nM) | Analog 1 (Ester) IC50 (nM) | Analog 2 (Sulfonylurea) IC50 (nM) |
| Target Kinase | 10 | 15 | 8 |
| Kinase 2 | 500 | 450 | 150 |
| Kinase 3 | >10,000 | >10,000 | 800 |
| Kinase 4 | 1,200 | 1,500 | 250 |
| Kinase 5 | >10,000 | 8,000 | 1,200 |
| Kinase 6 | 8,500 | 9,000 | 5,000 |
| Kinase 7 | >10,000 | >10,000 | 950 |
| Kinase 8 | 2,500 | 3,000 | 600 |
| Kinase 9 | >10,000 | >10,000 | >10,000 |
| Kinase 10 | 6,000 | 5,500 | 2,000 |
Interpretation:
-
Compound A and Analog 1 show good selectivity for the target kinase, with IC50 values for off-targets being at least 50-fold higher. The amide-to-ester substitution in Analog 1 had a minimal impact on selectivity in this panel.
-
Analog 2 , while potent against the target kinase, exhibits significant cross-reactivity with several other kinases (Kinase 2, 4, and 8). The introduction of the sulfonylurea functional group, while potentially improving physicochemical properties, has broadened the compound's activity profile, raising concerns about potential off-target effects. This highlights the critical need to assess the impact of even seemingly minor structural changes.
Detailed Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (KD) and kinetic rate constants (ka and kd) of a small molecule inhibitor against a purified protein target.
Materials:
-
SPR instrument (e.g., Biacore T200)[25]
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified protein target
-
Small molecule inhibitor (analyte)
-
Running buffer (e.g., HBS-EP+)[25]
Methodology:
-
Chip Preparation and Ligand Immobilization: a. Equilibrate the system with running buffer. b. Activate the sensor chip surface with a 1:1 mixture of EDC and NHS. c. Inject the purified protein target (ligand) at a suitable concentration in a low ionic strength buffer to promote immobilization via amine coupling. d. Deactivate excess reactive groups with an injection of ethanolamine. e. A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.[25]
-
Analyte Binding Analysis: a. Prepare a dilution series of the small molecule inhibitor (analyte) in running buffer. b. Inject each concentration of the analyte over the ligand and reference flow cells at a constant flow rate. c. Monitor the association phase, where the analyte binds to the immobilized ligand. d. After the association phase, switch back to running buffer to monitor the dissociation phase.[14] e. Between each analyte injection, regenerate the sensor surface with a mild buffer to remove all bound analyte.
-
Data Analysis: a. Subtract the reference flow cell data from the sample flow cell data to obtain specific binding sensorgrams. b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[13]
Protocol 2: Cell-Based Reporter Gene Assay
Objective: To assess the functional activity of a compound on a specific signaling pathway.
Materials:
-
Host cell line stably transfected with a reporter gene construct (e.g., luciferase driven by a pathway-specific promoter).
-
Cell culture medium and supplements.
-
Test compound and controls (agonist, antagonist).
-
Assay plates (e.g., 96-well white, clear-bottom).
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Plating: a. Culture the reporter cell line to ~80% confluency. b. Trypsinize, count, and resuspend the cells in fresh medium. c. Seed the cells into the 96-well assay plates at a predetermined density and incubate overnight.
-
Compound Treatment: a. Prepare a serial dilution of the test compound, a known agonist (positive control), and a known antagonist (if applicable) in assay medium. b. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle-only control (negative control). c. Incubate the plates for a duration optimized to allow for reporter gene expression (typically 6-24 hours).
-
Signal Detection: a. Remove the plates from the incubator and allow them to equilibrate to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme. c. Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: a. Normalize the data by subtracting the background luminescence (wells with no cells). b. Plot the luminescence signal as a function of compound concentration. c. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration). For antagonists, determine the IC50.
Data Interpretation and Mitigation Strategies
Interpreting cross-reactivity data requires careful consideration of the therapeutic window of the drug. A compound may have measurable off-target activity, but if this only occurs at concentrations significantly higher than those required for therapeutic efficacy, it may not be clinically relevant.
Strategies to Mitigate Cross-Reactivity:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the functional groups of a lead compound to identify which moieties are responsible for off-target binding. This information can guide the design of more selective analogs.
-
Structure-Based Drug Design: If the crystal structures of both the on-target and off-target proteins are known, computational methods can be used to design modifications that disrupt binding to the off-target while preserving affinity for the intended target.
-
Pharmacological Intervention: In some cases, the adverse effects of cross-reactivity can be managed by co-administering another drug that counteracts the off-target effect.[26]
-
Dose Optimization: Using the lowest effective dose can minimize the risk of off-target effects, as these interactions are often concentration-dependent.[2]
Conclusion
The systematic analysis of cross-reactivity is a non-negotiable component of modern drug discovery. By understanding the influence of functional groups and employing a tiered, multi-faceted experimental approach, researchers can identify and mitigate potential off-target effects early in the development process. This not only enhances the safety and efficacy of new therapeutics but also streamlines the path from discovery to clinical application. The integration of in silico, biochemical, cell-based, and proteomic techniques provides a powerful toolkit for developing drugs with the high degree of specificity required to meet the challenges of 21st-century medicine.
References
- Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
-
Taylor & Francis. (2021). Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link]
-
Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Available at: [Link]
-
PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Available at: [Link]
-
Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Available at: [Link]
-
Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Available at: [Link]
-
A Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). Available at: [Link]
-
Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Available at: [Link]
-
Nicoya Lifesciences. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Available at: [Link]
-
Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (n.d.). Available at: [Link]
-
Different chemical proteomic approaches to identify the targets of lapatinib - PMC. (2023). Available at: [Link]
-
Computational/in silico methods in drug target and lead prediction - PMC. (n.d.). Available at: [Link]
-
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]
-
Wikipedia. (n.d.). Cross-reactivity. Available at: [Link]
-
Direct MS. (2003). Cross-Reactivity With Drugs at the T Cell Level. Available at: [Link]
-
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Available at: [Link]
-
Cross-reactivity: Significance and symbolism. (2026). Available at: [Link]
-
Accelevir. (n.d.). Functional Cell-Based Assays | Mechanism of Action, Proliferation. Available at: [Link]
-
ResearchGate. (2006). Assays for High‐Throughput Screening in Drug Discovery | Request PDF. Available at: [Link]
-
Selvita. (n.d.). Cell-Based and Phenotypic Assays. Available at: [Link]
-
NIH. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. Available at: [Link]
-
Cell-based Assays for Better Insights into Function and Mechanism of Action. (n.d.). Available at: [Link]
-
Semantic Scholar. (n.d.). Application of in silico approaches to predicting drug--drug interactions. Available at: [Link]
-
NIH. (2021). How to Prevent and Mitigate Hypersensitivity Reactions to Biologicals Induced by Anti-Drug Antibodies? - PMC. Available at: [Link]
-
NIH. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC. Available at: [Link]
-
University of Helsinki. (n.d.). Screening Methods for the Evaluation of Biological Activity in Drug Discovery - HELDA. Available at: [Link]
-
NIH. (2013). Safe medication use based on knowledge of information about contraindications concerning cross allergy and comprehensive clinical intervention. Available at: [Link]
-
KnowledgeDose. (2024). Drug Allergy & Cross-Reactivity. Available at: [Link]
-
ResearchGate. (2001). Application of in silico approaches to predicting drug-drug interactions | Request PDF. Available at: [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Available at: [Link]
-
Harvard Health. (2016). 7 things you can do to avoid drug interactions. Available at: [Link]
-
Environment, Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups. Available at: [Link]
-
Biotech Academy. (n.d.). Functional groups. Available at: [Link]
-
AAAAI. (n.d.). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs. Available at: [Link]
-
YouTube. (2020). off-target effects. Available at: [Link]
-
Functional Groups In Organic Chemistry. (2026). Available at: [Link]
-
Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024). Available at: [Link]
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- 15. rapidnovor.com [rapidnovor.com]
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- 26. Safe medication use based on knowledge of information about contraindications concerning cross allergy and comprehensive clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Chloro-2-formylbenzonitrile proper disposal procedures
Executive Summary: Operational Disposal Matrix
Immediate Directive: 4-Chloro-2-formylbenzonitrile is a multi-functionalized aromatic intermediate containing nitrile, aldehyde, and halogen moieties. It must be treated as Hazardous Waste (Toxic/Reactive) .
STOP/GO DECISION MATRIX
| Status | Condition | Action Required |
|---|---|---|
| STOP | Mixed with Acids | EVACUATE AREA. Potential for Hydrogen Cyanide (HCN) generation. Do not cap container. Contact EHS immediately. |
| STOP | Mixed with Oxidizers | DO NOT SEAL. Aldehyde group may react exothermically. Allow to cool/stabilize before waste tagging. |
| GO | Solid State | Double-bag in 6-mil polyethylene. Label "Toxic Solid, Organic, N.O.S. (Contains Nitriles/Halogens)". |
| GO | In Solution | Segregate into Halogenated Organic Waste stream. Verify pH is Neutral/Basic (pH ≥ 7). |
Chemical Profile & Hazard Assessment
Senior Scientist Insight: As a specialized intermediate (CAS 101066-60-8), specific regulatory listings (P-list/U-list) are often absent for this exact isomer. Therefore, we must apply Functional Group Analysis to determine the safety profile. We treat this molecule based on the sum of its reactive parts.
-
The Nitrile Group (-CN): The primary toxicity vector. While aromatic nitriles are generally more stable than aliphatic ones, they pose a severe risk of releasing Hydrogen Cyanide (HCN) gas if the waste stream becomes acidic (pH < 2).
-
The Aldehyde Group (-CHO): An oxidation risk. Aldehydes can auto-oxidize in air to form carboxylic acids (potentially lowering the pH of your waste container over time) or react violently with strong oxidizers.
-
The Chlorine Atom (-Cl): The logistical designator. The presence of chlorine mandates this waste be classified as Halogenated , significantly altering the incineration pathway and cost structure compared to general organic waste.
Table 1: Physical & Hazard Data (Derived from Functional Analogs)
| Property | Value/Description | Relevance to Disposal |
|---|---|---|
| Physical State | Solid (Crystalline Powder) | Dust inhalation risk during weighing/transfer. |
| Melting Point | ~60–100°C (Estimated) | Store cool; do not dispose of in hot waste streams. |
| Reactivity | Acid-Sensitive | CRITICAL: Hydrolysis yields HCN gas. |
| Waste Code | D003 (Reactivity - Potential), D001 | Default to RCRA Characteristic Waste if not listed. |
| Solubility | Low in Water; High in Organics | Do not attempt to wash down sink. |
Pre-Disposal Stabilization & Segregation
Before moving material to the waste accumulation area, you must ensure chemical stability.
The Segregation Logic (Graphviz Diagram)
The following diagram illustrates the critical compatibility decisions required to prevent accidental gas generation or fire in the waste drum.
Figure 1: Chemical compatibility map highlighting the critical prohibition of acid mixing due to cyanide risk.
Disposal Workflows
Scenario A: Disposal of Solid Waste (Pure Compound)
Best practice for expired shelf-life material or reaction leftovers.
-
Containment: Do not place loose powder directly into a drum.
-
Transfer material into a screw-top jar or double-bag using 6-mil polyethylene bags.
-
Seal with vinyl tape (avoid masking tape which degrades).
-
-
Labeling:
-
Primary Tag: "Hazardous Waste - Toxic Solid, Organic, N.O.S."
-
Constituents: List "4-Chloro-2-formylbenzonitrile" explicitly.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
-
Accumulation: Place the sealed container into the Solid Waste Drum .
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Common scenario: Material dissolved in Dichloromethane (DCM) or Ethyl Acetate.
-
pH Verification (The Self-Validating Step):
-
Protocol: Dip a pH strip into the waste solution.
-
Requirement: pH must be ≥ 7 .
-
Correction: If pH < 7, carefully neutralize with saturated Sodium Bicarbonate (
) solution in a fume hood until bubbling ceases and pH is neutral.
-
-
Stream Selection:
-
Because of the Chlorine substituent, this MUST go into the Halogenated Waste carboy.
-
Warning: Putting this in "Non-Halogenated" waste can result in heavy fines from incineration facilities due to the release of HCl/Dioxins during improper combustion.
-
-
Transfer:
-
Use a funnel with a splash guard.
-
Log the volume and concentration on the waste tag immediately.
-
Waste Stream Decision Tree
Figure 2: Operational flowchart ensuring pH compliance prior to liquid waste consolidation.
Regulatory Compliance (RCRA/EPA)
Even if 4-Chloro-2-formylbenzonitrile is not explicitly listed on the EPA P-list or U-list, it falls under Characteristic Waste regulations due to its reactivity and toxicity.
-
Generator Status: Ensure your lab's hazardous waste volume does not exceed your generator category limits (VSQG, SQG, or LQG) when disposing of bulk intermediates.
-
Satellite Accumulation: Keep the waste container closed at all times except when adding waste. This is the #1 citation during EPA lab audits.
-
Empty Containers: Containers that held this material must be "RCRA Empty" (less than 3% by weight remaining) before being triple-rinsed. The rinsate must be collected as hazardous waste.
Emergency Spill Response
If a spill occurs outside the fume hood:
-
Evacuate: If the powder is aerosolized.
-
PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles. Use a P100 respirator if dust is visible.
-
Neutralization: Cover the spill with a Dry Spill Pad or vermiculite. Do not use water initially (hydrolysis risk).
-
Cleanup: Scoop material into a waste jar. Wipe the area with a mild alkaline solution (1% Sodium Carbonate) to ensure any nitrile residues are stabilized, then rinse with water.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
